For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in medicinal chemistry. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly as a versatile intermediate in the synthesis of kinase inhibitors.
Core Chemical Data
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative. The presence of the iodo group at the 5-position and the Boc-protected amine at the 2-position makes it a valuable synthon for various cross-coupling reactions.
A representative, though general, synthetic approach is outlined below. This protocol is based on standard organic chemistry transformations for similar structures.
Step 1: Boc Protection of 2-amino-4-methoxypyridine
To a stirred solution of 2-amino-4-methoxypyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP).
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude tert-butyl (4-methoxypyridin-2-yl)carbamate.
Purification can be achieved by column chromatography on silica gel.
Step 2: Iodination of tert-butyl (4-methoxypyridin-2-yl)carbamate
The Boc-protected aminopyridine is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.
An iodinating agent, such as N-iodosuccinimide (NIS), is added to the solution. The reaction may be catalyzed by an acid, such as trifluoroacetic acid.
The reaction is stirred at room temperature or slightly elevated temperature until completion.
The reaction mixture is then quenched, typically with an aqueous solution of sodium thiosulfate to remove any excess iodine.
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
The final product, tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, is purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate serves as a crucial intermediate in the synthesis of complex organic molecules, primarily for the development of kinase inhibitors. The iodo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. This versatility is highly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.
A general experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is as follows:
Reaction Setup : In an inert atmosphere, a reaction vessel is charged with tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
Solvent Addition : A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.
Reaction : The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete.
Work-up : The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic phase is washed with water and brine, dried, and concentrated.
Purification : The crude product is purified by column chromatography to yield the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the synthetic logic and experimental workflow for the utilization of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Caption: Plausible synthetic pathway for the target compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Safety Information
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is classified as an irritant and is harmful if swallowed (Acute Toxicity, Oral, Category 4). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Physical and chemical properties of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative that serves as a valuable building block in organic synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a pyridine core with iodo, methoxy, and tert-butoxycarbonyl (Boc) protected amine functionalities, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, although specific experimental data remains limited in publicly accessible literature.
Chemical Structure and Properties
The chemical structure of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is characterized by a pyridine ring substituted at the 2-, 4-, and 5-positions. The tert-butoxycarbonyl group acts as a protecting group for the amine at the 2-position, which can be readily removed under acidic conditions. The iodine atom at the 5-position is a key feature, enabling cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, thus allowing for the introduction of a wide range of substituents. The methoxy group at the 4-position influences the electronic properties of the pyridine ring.
Table 1: General and Predicted Physical/Chemical Properties
Property
Value
Source
Molecular Formula
C₁₁H₁₅IN₂O₃
--INVALID-LINK--
Molecular Weight
350.15 g/mol
--INVALID-LINK--
CAS Number
944935-37-9
--INVALID-LINK--
Appearance
Solid (form)
--INVALID-LINK--
Boiling Point (Predicted)
351.7 ± 42.0 °C
Density (Predicted)
1.608 ± 0.06 g/cm³
pKa (Predicted)
11.36 ± 0.70
Note: Predicted values are computationally derived and have not been experimentally verified in available literature.
Synthesis and Purification
Detailed experimental protocols for the synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate are not extensively reported in peer-reviewed journals. However, general methods for the synthesis of similar carbamate-protected aminopyridines can be adapted. A plausible synthetic route is outlined below.
Logical Synthesis Workflow
Caption: A potential synthetic workflow for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Experimental Protocols
While a specific protocol for this compound is unavailable, a general procedure for Boc protection of an aminopyridine is as follows:
Dissolution: Dissolve the aminopyridine starting material in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
Addition of Reagents: Add a base (e.g., triethylamine, diisopropylethylamine) to the solution. Subsequently, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in the same solvent.
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectral Data
No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate are available in the searched literature. Researchers are advised to perform their own characterization upon synthesis or purchase.
Safety and Handling
Based on available safety data sheets, tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation.[1]
Table 2: GHS Hazard Information
Hazard Statement
Code
Harmful if swallowed
H302
Precautionary Measures:
Wear protective gloves, clothing, and eye/face protection.
Wash hands thoroughly after handling.
Do not eat, drink, or smoke when using this product.
Store in a well-ventilated place. Keep container tightly closed.
Applications in Research and Drug Development
As a functionalized heterocyclic compound, tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate holds potential as a key intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the iodo group is particularly significant for its utility in metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
Potential Reaction Pathways
Caption: Potential applications in cross-coupling reactions.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity or the mechanism of action of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. Its role is primarily established as a synthetic intermediate for the creation of compounds that may be screened for various biological targets. Researchers acquiring or synthesizing this compound would need to conduct their own biological evaluations to determine its potential therapeutic applications.
Conclusion
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a strategically functionalized building block with considerable potential for the synthesis of novel compounds in the field of drug discovery. While detailed experimental data on its properties and synthesis are scarce, its structural features suggest its utility in a range of chemical transformations, particularly in creating diverse molecular libraries for biological screening. Further research is required to fully characterize this compound and explore its potential applications.
Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details a viable synthetic route for tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key intermediate in pharmaceutical re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic route for tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key intermediate in pharmaceutical research and development. The synthesis involves a two-step process commencing with the regioselective iodination of 2-amino-4-methoxypyridine, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful synthesis of the target compound.
Synthesis Strategy
The synthesis of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is achieved through a two-step reaction sequence. The first step is the electrophilic iodination of the commercially available 2-amino-4-methoxypyridine. The electron-donating amino and methoxy groups activate the pyridine ring, directing the iodination to the C-5 position. The subsequent step involves the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) protecting group to yield the final product. This protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1]
Caption: Overall synthesis route for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Experimental Protocols
Step 1: Synthesis of 5-Iodo-4-methoxypyridin-2-amine
This procedure outlines the regioselective iodination of 2-amino-4-methoxypyridine at the C-5 position.
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
2-Amino-4-methoxypyridine
C₆H₈N₂O
124.14
N-Iodosuccinimide (NIS)
C₄H₄INO₂
224.99
Acetonitrile (MeCN)
C₂H₃N
41.05
Trifluoroacetic acid (TFA)
C₂HF₃O₂
114.02
Sodium thiosulfate (Na₂S₂O₃)
Na₂S₂O₃
158.11
Brine
-
-
Anhydrous sodium sulfate (Na₂SO₄)
Na₂SO₄
142.04
Ethyl acetate (EtOAc)
C₄H₈O₂
88.11
Hexanes
-
-
Procedure:
In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (1.0 eq) in acetonitrile.
Cool the solution to 0 °C in an ice bath.
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.
Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-iodo-4-methoxypyridin-2-amine.
Caption: Experimental workflow for the iodination of 2-amino-4-methoxypyridine.
Step 2: Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This procedure describes the Boc-protection of the amino group of 5-iodo-4-methoxypyridin-2-amine.
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
5-Iodo-4-methoxypyridin-2-amine
C₆H₇IN₂O
250.04
Di-tert-butyl dicarbonate (Boc₂O)
C₁₀H₁₈O₅
218.25
Triethylamine (TEA)
C₆H₁₅N
101.19
Tetrahydrofuran (THF)
C₄H₈O
72.11
Water (H₂O)
H₂O
18.02
Dichloromethane (DCM)
CH₂Cl₂
84.93
Brine
-
-
Anhydrous magnesium sulfate (MgSO₄)
MgSO₄
120.37
Procedure:
In a round-bottom flask, dissolve 5-iodo-4-methoxypyridin-2-amine (1.0 eq) and triethylamine (3.0 eq) in a 2:1 v/v mixture of water and tetrahydrofuran (THF).
Stir the solution at room temperature until all solids are dissolved.
Cool the reaction mixture to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the solution in one portion.
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
Monitor the reaction progress by TLC.
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).
Wash the combined organic layers with deionized water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
If necessary, the product can be further purified by recrystallization or flash column chromatography.
Caption: Experimental workflow for the Boc protection of 5-iodo-4-methoxypyridin-2-amine.
Quantitative Data Summary
The following table summarizes the typical stoichiometry and expected yields for the synthesis. Note that yields are dependent on reaction scale and purification efficiency.
Step
Starting Material
Reagent 1 (eq)
Reagent 2 (eq)
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
1
2-Amino-4-methoxypyridine
NIS (1.1)
TFA (0.1)
Acetonitrile
0 to RT
2 - 4
70 - 85
2
5-Iodo-4-methoxypyridin-2-amine
Boc₂O (1.5)
TEA (3.0)
H₂O/THF (2:1)
0 to RT
6
85 - 95
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The procedures are based on well-established organic transformations and utilize readily available reagents. The provided detailed protocols and workflow diagrams are intended to guide researchers in the successful synthesis and purification of this important pharmaceutical intermediate. Adherence to standard laboratory safety practices is essential when performing these experiments.
Starting Materials and Synthetic Route for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the synthesis of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in pharmaceutical research and development. The synthesis is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates. This document outlines the synthetic pathway, provides detailed experimental protocols for each step, and presents quantitative data in a clear, tabular format.
Synthetic Pathway Overview
The synthesis of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate can be achieved in a three-step sequence starting from 2-amino-4-chloropyridine. The overall transformation involves a nucleophilic substitution to introduce the methoxy group, followed by electrophilic iodination, and finally, protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic route for tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each synthetic step. The quantitative data for each reaction is summarized in the subsequent table.
Step 1: Synthesis of 2-Amino-4-methoxypyridine
The initial step involves the nucleophilic aromatic substitution of the chloro group in 2-amino-4-chloropyridine with a methoxy group using sodium methoxide in methanol.[1]
Experimental Protocol:
To a solution of 2-amino-4-chloropyridine (1 equivalent) in methanol, sodium methoxide (1.1 to 1.5 equivalents) is added. The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel or recrystallization yields pure 2-amino-4-methoxypyridine.
Step 2: Synthesis of 2-Amino-5-iodo-4-methoxypyridine
The second step is the regioselective iodination of 2-amino-4-methoxypyridine at the 5-position. This electrophilic aromatic substitution is typically carried out using molecular iodine in the presence of an oxidizing agent.
Experimental Protocol:
2-Amino-4-methoxypyridine (1 equivalent) is dissolved in a suitable solvent such as water or a mixture of acetic acid and water. To this solution, iodine (1 to 1.2 equivalents) is added, followed by the portion-wise addition of an oxidizing agent like hydrogen peroxide or potassium iodate. The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 80°C, for 2-6 hours. After the reaction is complete, the mixture is cooled, and the excess iodine is quenched with a solution of sodium thiosulfate. The pH of the solution is adjusted to neutral or slightly basic with an aqueous base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 2-amino-5-iodo-4-methoxypyridine. Further purification can be achieved by recrystallization.
Step 3: Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
The final step is the protection of the amino group of 2-amino-5-iodo-4-methoxypyridine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[2][3]
Experimental Protocol:
To a solution of 2-amino-5-iodo-4-methoxypyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (1.1 to 1.5 equivalents) or 4-(dimethylamino)pyridine (DMAP) (catalytic amount) is added. The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) is added portion-wise. The reaction mixture is stirred for 2-12 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product, tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
An In-depth Technical Guide to a Compound with the Molecular Formula C11H15IN2O3
A comprehensive exploration of the chemical identity, synthesis, and biological activity of a novel therapeutic candidate. For Researchers, Scientists, and Drug Development Professionals.
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive exploration of the chemical identity, synthesis, and biological activity of a novel therapeutic candidate.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The identification and characterization of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. This technical guide provides a detailed overview of a compound with the molecular formula C11H15IN2O3. Due to the limited publicly available information on a specific, widely recognized compound with this exact formula, this document will focus on a plausible candidate structure and outline the necessary experimental and analytical frameworks required for its comprehensive evaluation.
Based on chemical database analysis, a potential IUPAC name for a compound fitting this molecular formula is 5-iodo-N1-(2-methoxyethyl)-N1-methyl-N2-(prop-2-yn-1-yl)benzene-1,2-diamine . This guide will use this candidate compound as a framework for discussing the requisite data, experimental protocols, and potential biological pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the predicted and experimentally determinable properties for our candidate compound.
The synthesis of the candidate compound would likely involve a multi-step process, starting from commercially available precursors. A plausible synthetic workflow is outlined below.
Experimental Workflow: Synthesis
Caption: Proposed synthetic route for the candidate compound.
Experimental Protocols:
Step 1: N-Alkylation: 4-iodo-2-nitroaniline would be reacted with 2-bromoethyl methyl ether in the presence of a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile) to yield N-(2-methoxyethyl)-4-iodo-2-nitroaniline.
Step 2: Nitro Group Reduction: The nitro group of the intermediate would be reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
Step 3: Second N-Alkylation: The resulting diamine would then be selectively alkylated with propargyl bromide to introduce the propargyl group.
Purification and Characterization: The final product would be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
Given the structural motifs present in the candidate compound, particularly the iodinated phenyl ring and the presence of nitrogen and oxygen heteroatoms, it is plausible that it could exhibit a range of biological activities. These may include, but are not limited to, kinase inhibition, receptor antagonism, or modulation of enzymatic activity.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway that could be modulated by our candidate compound, assuming it acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols for Biological Evaluation:
In Vitro Kinase Assay: A panel of kinases would be screened against the compound using a luminescent kinase assay (e.g., Kinase-Glo®) to determine its inhibitory activity and selectivity.
Cell Viability Assay: Cancer cell lines would be treated with increasing concentrations of the compound to determine its cytotoxic or cytostatic effects using an MTS or MTT assay.
Western Blot Analysis: To confirm the on-target effect in cells, western blotting would be used to measure the phosphorylation status of the target kinase and its downstream substrates following compound treatment.
Conclusion
While the molecular formula C11H15IN2O3 does not correspond to a widely documented compound, this technical guide has proposed a plausible candidate structure and outlined a comprehensive framework for its synthesis, characterization, and biological evaluation. The methodologies and workflows presented here provide a roadmap for researchers and drug development professionals to explore the therapeutic potential of this and other novel chemical entities. Further investigation is warranted to validate the proposed structure and to fully elucidate its pharmacological profile.
Exploratory
Substituted 2-Aminopyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of targeted therapies. This technical guide provides a comprehensive literature review of substituted 2-aminopyridine derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key concepts are included to serve as a valuable resource for professionals engaged in drug discovery and development.
Synthesis of Substituted 2-Aminopyridine Derivatives
The synthesis of substituted 2-aminopyridines can be broadly categorized into two main approaches: the construction of the pyridine ring and the derivatization of a pre-existing 2-aminopyridine core.
Ring Synthesis: Multicomponent Reactions
One of the most efficient methods for constructing the 2-aminopyridine scaffold is through multicomponent reactions (MCRs). A prominent example is the synthesis of 2-amino-3-cyanopyridine derivatives from an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][2] This one-pot synthesis is often carried out under microwave irradiation in solvent-free conditions, offering high yields and an environmentally friendly approach.[1]
Derivatization of the 2-Aminopyridine Core: Suzuki-Miyaura Coupling
For the diversification of the 2-aminopyridine scaffold, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool.[3][4] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halo-2-aminopyridine (typically bromo- or iodo-) and a boronic acid or ester. This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups, enabling the synthesis of large libraries of analogues for SAR studies.[3]
Biological Activities and Quantitative Data
Substituted 2-aminopyridine derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, antimalarial, and antiviral properties. The following tables summarize key quantitative data for various derivatives.
Antibacterial Activity
Many 2-aminopyridine derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[1]
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, targeting enzymes like Janus kinase (JAK), Activin receptor-like kinase 2 (ALK2), and Cyclin-dependent kinase (CDK).[6][7][8]
Several 3,5-diaryl-2-aminopyridine derivatives have shown potent antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[11][12]
Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Procedure)
This protocol is adapted from a one-pot multicomponent reaction under microwave irradiation.[1]
Materials:
Aromatic aldehyde (1 mmol)
Methyl ketone (1 mmol)
Malononitrile (1 mmol)
Ammonium acetate (1.5 mmol)
Microwave reactor
Ethanol for washing and recrystallization
Procedure:
To a dry microwave-safe vessel, add the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.
Place the vessel in the microwave reactor and irradiate at a suitable power and time (optimization may be required, e.g., 5-10 minutes).
After the reaction is complete, allow the mixture to cool to room temperature.
Wash the crude product with a small amount of cold ethanol.
Purify the product by recrystallization from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
This protocol provides a general method for the palladium-catalyzed cross-coupling of 2-amino-4-bromopyridine with an arylboronic acid.[3]
Materials:
2-Amino-4-bromopyridine (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a reaction flask, combine 2-amino-4-bromopyridine, the arylboronic acid, the palladium catalyst, and the base.
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridine.
Confirm the structure and purity of the final product by analytical methods.
Signaling Pathways and Mechanisms of Action
The biological effects of substituted 2-aminopyridine derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Kinase Inhibition and Downstream Signaling
Many 2-aminopyridine-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. For example, JAK inhibitors carrying the 2-aminopyridine scaffold can block the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[7]
JAK-STAT Signaling Pathway Inhibition
Experimental and Drug Discovery Workflows
The discovery and development of novel 2-aminopyridine-based drugs follow a well-established workflow, from initial hit identification to lead optimization and preclinical evaluation.
Drug Discovery Workflow
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 2-aminopyridine derivatives and their biological activity is crucial for rational drug design. SAR studies involve systematically modifying the scaffold and evaluating the impact on potency, selectivity, and pharmacokinetic properties.
Commercial availability of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in pharmaceutical research and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in pharmaceutical research and development. This document outlines its commercial availability, key technical specifications, and a detailed, plausible experimental protocol for its synthesis.
Core Technical Data
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative incorporating a Boc-protected amine, making it a valuable intermediate for introducing a substituted pyridine moiety in complex molecule synthesis.
Property
Value
Reference
CAS Number
944935-37-9
Molecular Formula
C₁₁H₁₅IN₂O₃
Molecular Weight
350.15 g/mol
Appearance
Solid
SMILES
COc1cc(NC(=O)OC(C)(C)C)ncc1I
InChI Key
DBHLXRWGUVAAOF-UHFFFAOYSA-N
Commercial Availability
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes a selection of suppliers and available data on purity and packaging. Pricing is subject to change and should be confirmed with the respective suppliers.
100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg 250 mg, 1 g
China, India
BLDpharm
Inquire
Inquire
China
AKSci
95%
1 g
United States
Laibo Chem
Not specified
250 mg
China
CP Lab Safety
min 98%
1 gram
United States
Proposed Synthetic Pathway
A plausible synthetic route to tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate involves a two-step process starting from 2-amino-4-methoxypyridine: 1) Boc protection of the amino group, followed by 2) regioselective iodination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. These are based on established chemical principles for similar transformations.
Step 1: Synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate (Boc Protection)
This procedure outlines the protection of the amino group of 2-amino-4-methoxypyridine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
2-Amino-4-methoxypyridine
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or another suitable base
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
In a round-bottom flask, dissolve 2-amino-4-methoxypyridine in the chosen solvent (e.g., DCM).
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same solvent to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
Separate the organic layer. Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (Iodination)
This procedure describes the regioselective iodination of the Boc-protected intermediate at the 5-position of the pyridine ring.
Materials:
tert-Butyl (4-methoxypyridin-2-yl)carbamate
N-Iodosuccinimide (NIS) or another suitable iodinating agent
Acetonitrile or Dichloromethane (DCM) as solvent
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolve tert-butyl (4-methoxypyridin-2-yl)carbamate in the chosen solvent (e.g., acetonitrile) in a round-bottom flask protected from light.
Add N-Iodosuccinimide (1.0 to 1.2 equivalents) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude product by recrystallization or column chromatography to obtain the final product, tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous laboratory safety practices and protocols.
An In-Depth Technical Overview of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals This document provides a concise technical summary of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a heterocyclic organic compound. The information pre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a heterocyclic organic compound. The information presented herein is based on currently available chemical data.
Core Compound Data
The fundamental physicochemical properties of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate are summarized below. This data is essential for experimental design, including stoichiometry, solution preparation, and analytical characterization.
The systematic name, tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, describes its chemical structure. The molecule is built upon a pyridine ring, substituted with iodo, methoxy, and tert-butyl carbamate functional groups. The logical arrangement of these components is depicted in the diagram below.
Caption: Logical breakdown of the chemical structure of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Experimental Protocols and Applications
As of the latest search, detailed experimental protocols, such as synthesis pathways or its application in specific signaling pathways for drug development, are not extensively documented in publicly available literature. This compound is primarily listed in the catalogs of chemical suppliers, suggesting its use as a building block or intermediate in organic synthesis. Researchers interested in utilizing this compound may need to develop their own protocols or source them from commercial suppliers who may provide more specific guidance.
Conclusion
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a well-defined chemical entity with established molecular formula and weight. Its structure, featuring a substituted pyridine core, makes it a potentially useful intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. However, there is a lack of in-depth, publicly accessible research detailing its specific biological activities or established experimental workflows. Professionals in drug development and research are encouraged to consider this compound in the context of novel synthetic strategies, where its unique combination of functional groups can be leveraged.
An In-depth Technical Guide to the Safety and Handling of Iodinated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safe handling, reactivity, and potential hazards associated with iodinated pyridine compounds. These com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, reactivity, and potential hazards associated with iodinated pyridine compounds. These compounds are of significant interest in medicinal chemistry and organic synthesis, often serving as key intermediates in the development of novel therapeutics. This document outlines essential safety protocols, summarizes key quantitative data, and provides detailed experimental procedures to ensure the safe and effective use of these valuable chemical entities.
General Safety and Hazard Information
Iodinated pyridine compounds, like many other halogenated heterocyclic compounds, require careful handling due to their potential toxicity and reactivity. The pyridine ring itself is a basic heterocyclic aromatic compound, and the introduction of an iodine atom can significantly alter its chemical and biological properties.
1.1. Health Hazards
Based on available Safety Data Sheets (SDS), iodinated pyridines are generally classified as:
Harmful if swallowed: Acute oral toxicity is a primary concern.
Causes skin irritation: Direct contact with the skin can lead to irritation and inflammation.
Causes serious eye irritation: Contact with the eyes can result in significant damage.
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2]
Chronic exposure information for most iodinated pyridines is limited; however, for pyridine itself, chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[3][4][5] It is prudent to assume that iodinated derivatives may pose similar or additional long-term health risks.
1.2. Physical and Chemical Hazards
Flammability: Iodinated pyridines are generally combustible solids or liquids with relatively high flash points.[6] However, they should be kept away from open flames and other ignition sources.
Reactivity: These compounds are generally stable under normal conditions but can react with strong oxidizing agents and strong acids.[1][2] The carbon-iodine bond is the most reactive site in many chemical transformations, such as in palladium-catalyzed cross-coupling reactions.
Decomposition: Hazardous decomposition products upon combustion can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[1][7][8][9][10]
Quantitative Data
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
Density (g/cm³)
2-Iodopyridine
5029-67-4
C₅H₄IN
205.00
118 - 120
215
1.928 (at 25°C)
3-Iodopyridine
1120-90-7
C₅H₄IN
205.00
53 - 56
90-92 at 14 mmHg
1.967 (estimate)
4-Iodopyridine
15854-87-2
C₅H₄IN
205.00
94 - 99
Not available
Not available
Data sourced from various chemical suppliers and databases.[6][8][11][12]
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is paramount when working with iodinated pyridine compounds. The following sections provide detailed procedures for common laboratory operations.
3.1. Personal Protective Equipment (PPE)
When handling iodinated pyridines, the following minimum PPE should be worn:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or neoprene gloves. Latex gloves are not recommended.
Body Protection: A lab coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][7]
3.2. General Handling and Storage
Ventilation: Always handle iodinated pyridines in a well-ventilated area, preferably a chemical fume hood.[1][2][7]
Inert Atmosphere: For many reactions, particularly those involving organometallic reagents, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent degradation of reagents and side reactions.
Storage: Store iodinated pyridines in tightly sealed containers in a cool, dry, and dark place.[11] They should be stored away from incompatible materials such as strong oxidizing agents and acids.[1][2] Some iodinated pyridines are light-sensitive and should be stored in amber bottles.[11]
3.3. Synthesis Protocol: Aromatic Finkelstein Reaction for 3-Iodopyridine
This protocol describes the synthesis of 3-iodopyridine from 3-bromopyridine via an aromatic Finkelstein reaction.
Materials:
3-bromopyridine
Sodium iodide (NaI)
Copper(I) iodide (CuI)
N,N-Dimethylformamide (DMF), anhydrous
Ammonia solution (25% aqueous)
Dichloromethane (CH₂Cl₂)
Brine
Magnesium sulfate (MgSO₄)
Schlenk flask and condenser
Inert gas supply (Argon or Nitrogen)
Procedure:
Set up a Schlenk flask with a reflux condenser under an inert atmosphere.
To the flask, add 3-bromopyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.05 equivalents).
Add anhydrous DMF to the flask.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Quenching: Carefully pour the reaction mixture into a 25% aqueous ammonia solution. This will form a blue solution.
Dilute the quenched mixture with water to twice its original volume.
Work-up: Extract the product with dichloromethane (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to yield the crude 3-iodopyridine.
The crude product can be further purified by column chromatography or recrystallization if necessary.[11]
3.4. Quenching and Work-up for Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Iodinated pyridines are common substrates in palladium-catalyzed cross-coupling reactions. The following is a general procedure for quenching and working up such reactions.
Procedure:
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. For reactions that may be exothermic upon quenching, it is advisable to perform this step in an ice bath and add the quenching agent slowly.
Work-up:
a. Extract the product with an organic solvent such as ethyl acetate.
b. Combine the organic layers and wash with brine.
c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
d. Filter off the drying agent and concentrate the filtrate under reduced pressure.
e. Purify the crude product by flash column chromatography on silica gel.
3.5. Quenching of Organolithium and Grignard Reactions
Reactions involving the formation of pyridyl Grignard or organolithium reagents from iodopyridines require careful quenching.
Procedure for Quenching:
Cool the reaction mixture to a low temperature (typically 0 °C or -78 °C) in an appropriate cooling bath.
Slowly and carefully add a protic solvent to quench the reactive organometallic species. Common quenching agents include:
Saturated aqueous ammonium chloride solution
Water
Methanol or ethanol
The addition should be dropwise to control the exotherm.
Once the quenching is complete, allow the mixture to warm to room temperature before proceeding with the work-up as described in section 3.4.
Reactivity and Stability
Chemical Stability: Iodinated pyridines are generally stable under standard laboratory conditions. However, they can be sensitive to light and should be stored accordingly.[11]
Reactivity in Cross-Coupling: The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira. This allows for selective functionalization of polyhalogenated pyridines.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]
Hazardous Decomposition: Thermal decomposition can release hazardous substances including hydrogen iodide, carbon oxides, and nitrogen oxides.[1][7][8][9][10]
Photochemical Stability: Iodinated aromatic compounds can undergo homolytic cleavage of the C-I bond upon exposure to UV light, leading to the formation of radical species and subsequent decomposition.[13]
Biological Activity and Signaling Pathways
Iodinated pyridine moieties are found in a number of biologically active molecules and are of interest in drug discovery. The pyridine ring can act as a bioisostere for a phenyl ring and can engage in hydrogen bonding and other interactions with biological targets. The iodine atom can serve as a handle for further synthetic modifications or can be involved in halogen bonding interactions with the target protein.
Kinase Inhibition and the NF-κB Signaling Pathway
Several pyridine-containing compounds have been identified as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-7-one have been developed as inhibitors of Receptor Interacting Protein Kinase 2 (RIPK2).[14][15] RIPK2 is a crucial component of the nucleotide-binding oligomerization domain (NOD) signaling pathway, which leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Below is a simplified representation of the NOD2-RIPK2 signaling pathway leading to NF-κB activation, a pathway that can be targeted by inhibitors containing a pyridine scaffold.
NOD2-RIPK2 Signaling Pathway
Disposal of Iodinated Pyridine Waste
Proper disposal of chemical waste is crucial to protect the environment and ensure compliance with regulations.
6.1. General Principles
Segregation: Do not mix iodinated pyridine waste with other waste streams unless explicitly permitted.
Labeling: All waste containers must be clearly labeled with their contents.
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
6.2. Disposal of Solid Waste
Solid iodinated pyridine waste, including contaminated consumables (e.g., gloves, paper towels), should be collected in a designated, labeled, and sealed container.
This container should be disposed of through a licensed hazardous waste disposal company.
6.3. Disposal of Liquid Waste
Liquid waste containing iodinated pyridines, including reaction mixtures and solvent washes, should be collected in a labeled, sealed, and appropriate solvent waste container.
Do not pour iodinated pyridine solutions down the drain.
The collected liquid waste should be disposed of through a licensed hazardous waste disposal company.
6.4. Decontamination of Glassware
Glassware that has come into contact with iodinated pyridines should be rinsed with an appropriate solvent (e.g., acetone, ethanol) into a designated liquid waste container.
After the initial rinse, the glassware can be washed with soap and water.
Emergency Procedures
7.1. In Case of a Spill
Small Spills:
Ensure the area is well-ventilated.
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect the absorbent material into a sealed container for hazardous waste disposal.
Clean the spill area with soap and water.
Large Spills:
Evacuate the area immediately.
Alert your institution's environmental health and safety (EHS) department.
Prevent the spill from entering drains.
7.2. First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][7]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][7]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]
This guide is intended to provide a comprehensive overview of the safe handling of iodinated pyridine compounds. It is not a substitute for formal safety training and a thorough understanding of the specific hazards of the compounds you are working with. Always consult the Safety Data Sheet for any chemical before use and follow all institutional safety guidelines.
Navigating the Solubility of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: A Technical Guide for Researchers
For Immediate Release This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. Aimed at...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines experimental protocols for solubility determination and presents a framework for understanding its behavior in various organic solvents.
Introduction
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (CAS Number: 944935-37-9) is a halogenated heterocyclic compound with a molecular weight of 350.15 g/mol .[1] Its structure, featuring a bulky tert-butyl protecting group, an iodo-substituent, and a methoxypyridine core, dictates its physicochemical properties, including solubility. Understanding the solubility of this solid compound is critical for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation.[1]
While specific quantitative solubility data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is not extensively documented in publicly available literature, this guide provides a general methodology for its determination and a framework for reporting such data.
Predicted Physicochemical Properties
A summary of the predicted and known properties of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is provided below.
The following table has been structured to present quantitative solubility data. Due to the absence of specific experimental values in the literature for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, this table serves as a template for researchers to populate with their own experimental findings. The solvents listed are common in organic synthesis and drug development.
Solvent
Solvent Class
Temperature (°C)
Solubility ( g/100 mL)
Molarity (mol/L)
Dichloromethane
Chlorinated
25
Data not available
Data not available
Chloroform
Chlorinated
25
Data not available
Data not available
Methanol
Polar Protic
25
Data not available
Data not available
Ethanol
Polar Protic
25
Data not available
Data not available
Isopropanol
Polar Protic
25
Data not available
Data not available
Acetone
Polar Aprotic
25
Data not available
Data not available
Ethyl Acetate
Ester
25
Data not available
Data not available
Acetonitrile
Polar Aprotic
25
Data not available
Data not available
N,N-Dimethylformamide (DMF)
Polar Aprotic
25
Data not available
Data not available
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
25
Data not available
Data not available
Toluene
Aromatic Hydrocarbon
25
Data not available
Data not available
Hexanes
Nonpolar
25
Data not available
Data not available
Diethyl Ether
Ether
25
Data not available
Data not available
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. This isothermal equilibrium method is a standard approach for generating reliable solubility data.
Objective: To determine the saturation solubility of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in a selected organic solvent at a specific temperature.
Materials:
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Selected organic solvents (analytical grade)
Vials with screw caps
Magnetic stirrer and stir bars or a shaker bath
Constant temperature bath or incubator
Syringe filters (e.g., 0.45 µm PTFE)
Analytical balance
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Preparation of Saturated Solution:
Add an excess amount of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
Seal the vial to prevent solvent evaporation.
Equilibration:
Place the vial in a constant temperature bath and agitate using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Withdrawal and Filtration:
Once equilibrium is achieved, allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any solid particles.
Quantification:
Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the solute. A pre-established calibration curve is essential for accurate quantification.
Calculation:
Calculate the concentration of the saturated solution, taking into account the dilution factor.
Express the solubility in desired units, such as g/100 mL or mol/L.
Workflow for Experimental Solubility Determination:
Caption: A generalized workflow for the experimental determination of solubility.
Logical Relationship in Synthesis
While the direct synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is not detailed in the provided search results, a logical synthesis pathway can be inferred from related chemical transformations. The following diagram illustrates a plausible synthetic route, highlighting the key transformations that could lead to the target molecule. This serves as a conceptual framework for researchers involved in the synthesis of this and similar compounds.
Caption: A conceptual synthetic route to the target compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. While quantitative data remains to be extensively published, the provided experimental protocol offers a robust method for its determination. The conceptual synthetic pathway and structured data table are intended to support researchers in their work with this important chemical intermediate. Further experimental investigation is encouraged to populate the solubility data and refine synthetic methodologies.
Application Notes and Protocols for Suzuki Cross-Coupling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki cross-coupling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with various aryl and heteroaryl boronic acids. This reaction is of significant interest to researchers in drug discovery and development as it allows for the synthesis of a diverse library of 5-substituted-4-methoxypyridin-2-amine derivatives. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the ability to introduce molecular diversity at the 5-position is crucial for structure-activity relationship (SAR) studies.
The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality ensures chemoselectivity during the coupling reaction and can be readily removed under acidic conditions to provide the free amine for further functionalization. The iodo-substituent at the 5-position provides a highly reactive handle for the palladium-catalyzed cross-coupling.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically begins with the oxidative addition of the organohalide (tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate) to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki cross-coupling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with various boronic acids. These conditions are based on successful couplings of structurally similar iodo-pyridines and offer robust starting points for optimization.
Entry
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equivalents)
Solvent System
Temperature (°C)
Time (h)
Notes
1
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2)
1,4-Dioxane/H₂O (4:1)
90-100
12-18
A classic and often reliable set of conditions for a wide range of substrates.
2
Pd₂(dba)₃ (2.5)
XPhos (5)
K₃PO₄ (3)
Toluene or 1,4-Dioxane
100-110
8-16
Buchwald ligands like XPhos are often effective for challenging couplings.
3
PdCl₂(dppf)·CH₂Cl₂ (5)
-
Cs₂CO₃ (2.5)
DMF
80-90
10-16
Dppf is a robust ligand, and cesium carbonate is a strong base that can be effective.
4
Pd(OAc)₂ (3)
SPhos (6)
K₃PO₄ (3)
1,4-Dioxane/H₂O (5:1)
110
6-12
SPhos is another highly effective Buchwald ligand.
Experimental Protocols
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a dry Schlenk flask, combine tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
Evacuate and backfill the flask with an inert gas three times.
In a separate vial, under an inert atmosphere, prepare a pre-mixed solution of Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in a small amount of the reaction solvent.
Add the catalyst/ligand mixture to the Schlenk flask containing the reagents.
Add the remaining anhydrous and degassed solvent (toluene or 1,4-dioxane).
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
Perform an aqueous workup and extraction as described in Protocol 1.
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki cross-coupling.
Application
Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of substituted pyridines is of significant interest as the pyridine scaffold is a common motif in many biologically active compounds.[4] This document provides a detailed protocol for the Buchwald-Hartwig amination of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents.
The general transformation involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for specific substrates.[6]
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with a generic amine. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) due to the air-sensitivity of the catalyst system.[4]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate
Hexanes
Brine solution
Deionized water
Equipment:
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas supply (argon or nitrogen) with a manifold
Syringes and needles
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Column chromatography setup
Procedure:
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).
Reagent Addition: Add tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[6] Reaction times can vary from a few hours to overnight.[4]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Note: Yields are indicative and can vary based on the specific amine used and the precise reaction conditions.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig amination.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving several key steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex.[6] This is followed by the coordination of the amine and subsequent deprotonation by the base to form a palladium amido complex. The cycle is completed by reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] The choice of bulky, electron-rich phosphine ligands is known to facilitate both the oxidative addition and reductive elimination steps, thereby improving reaction efficiency.[8]
Application Notes and Protocols: The Role of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The strategic synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The strategic synthesis of these small molecules often relies on versatile building blocks that enable the efficient construction of complex heterocyclic scaffolds. One such pivotal intermediate is tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate . This substituted pyridine derivative serves as a valuable precursor in the synthesis of a range of kinase inhibitors, most notably in the construction of compounds targeting the RAF family of kinases, which are crucial components of the RAS-RAF-MEK-ERK signaling pathway.
The presence of an iodine atom at the 5-position of the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl or heteroaryl moieties, a common feature in the pharmacophore of many kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 2-position ensures stability during coupling reactions and can be readily removed under acidic conditions to allow for further functionalization. The methoxy group at the 4-position influences the electronic properties of the ring system and can be a key interaction point within the kinase active site.
This document provides detailed application notes and protocols for the use of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its derivatives in the synthesis of kinase inhibitors, with a focus on the BRAF V600E inhibitor, Vemurafenib (PLX4032).
Data Presentation: Biological Activity of Vemurafenib
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is frequently observed in melanoma and other cancers. The following table summarizes the in vitro potency of Vemurafenib.
The following protocol details a representative Suzuki-Miyaura coupling reaction, a key step in the synthesis of the core structure of many kinase inhibitors, starting from a related 5-bromo-pyridinyl precursor. This protocol can be adapted for tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Protocol 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (A Key Intermediate for Vemurafenib)
This protocol describes the synthesis of a core intermediate of Vemurafenib via a Suzuki coupling reaction.
Materials:
5-bromo-1H-pyrrolo[2,3-b]pyridine
(4-chlorophenyl)boronic acid
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Ethyl acetate (EtOAc)
Argon or Nitrogen gas
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer with heating plate
Procedure:
To a Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the solvent.
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.1 eq).
Heat the reaction mixture to 80-100 °C and stir overnight (12-16 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
Mandatory Visualizations
Synthetic Workflow for a Key Kinase Inhibitor Intermediate
Application Notes and Protocols for Sonogashira Coupling of 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is of paramount importance in medicinal chemistry and materials science for the synthesis of substituted alkynes and conjugated enynes.[1][3]
For drug development professionals, the 2-alkynylpyridine structural motif is a key building block in a wide array of biologically active molecules. The Sonogashira coupling provides a direct and efficient route to these compounds from readily available 2-halopyridines. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and general reliability.[1][4] These application notes provide a detailed overview of the reaction conditions, protocols, and troubleshooting for the successful Sonogashira coupling of 2-halopyridines.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[5]
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.[5][6]
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a reactive copper(I) acetylide intermediate.[5]
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex in the rate-determining step.[5][7]
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylpyridine product and regenerate the active Pd(0) catalyst, completing the cycle.[5][6]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Application Notes
Substrate Reactivity: 2-Halopyridines
The reactivity of the C-X bond in 2-halopyridines is a critical factor. The general reactivity order follows the trend of bond strength: I > OTf > Br >> Cl.[6][8]
2-Iodopyridines : Are the most reactive substrates and couplings can often be performed at room temperature.[7]
2-Bromopyridines : Are very common substrates, offering a balance of reactivity and stability. These reactions typically require gentle heating.
2-Chloropyridines : Are the least reactive and most challenging substrates due to the strong C-Cl bond. Their coupling often requires more active catalysts with specialized bulky, electron-rich phosphine ligands, and higher reaction temperatures.[7]
The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence its catalytic activity.[8]
Catalyst System Selection
The choice of catalyst, ligand, and co-catalyst is crucial for a successful reaction.
Palladium Pre-catalyst : Both Pd(0) and Pd(II) sources can be used. Common Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is a common Pd(0) source.[8]
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It accelerates the reaction by forming a copper acetylide intermediate, which facilitates the transmetalation step.[1] However, the presence of copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[8]
Ligands : Phosphine ligands are essential for stabilizing the palladium catalyst. Triphenylphosphine (PPh₃) is widely used.[9] For less reactive halides like 2-chloropyridines, more electron-rich and sterically bulky phosphine ligands can significantly improve catalytic activity.[7]
Base and Solvent
An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[8] The base can sometimes be used as the solvent, but co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are common.[8][9] All solvents and bases should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[8]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of various 2-halopyridines.
Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes
The general workflow for a Sonogashira coupling experiment involves careful setup under an inert atmosphere, reaction monitoring, and standard purification procedures.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocols
Protocol 1: General Procedure for Pd/Cu Co-catalyzed Coupling of 2-Bromopyridine
This protocol is adapted from established procedures for the coupling of bromo-pyridines.[6][8][9]
Materials:
2-Bromopyridine derivative (1.0 equiv)
Terminal alkyne (1.1 - 1.2 equiv)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
Copper(I) iodide (CuI, 2.5-5 mol%)
Triphenylphosphine (PPh₃, 5-10 mol%, if not part of the Pd catalyst)
Anhydrous, degassed base (e.g., Et₃N or DIPEA, 2-3 equiv)
Anhydrous, degassed solvent (e.g., THF or DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine, palladium catalyst, and copper(I) iodide.
Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times.
Solvent Addition : Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, ~0.1-0.2 M concentration) followed by the base (e.g., Et₃N) via syringe.
Reaction Initiation : Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne dropwise via syringe.
Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-12 hours).[8]
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of ammonium chloride.[8]
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-alkynylpyridine.[8]
This protocol is a conceptual adaptation for 2-halopyridines based on microwave-assisted procedures.[12]
Materials:
2-Halopyridine (e.g., 2-bromopyridine, 1.0 equiv)
Terminal alkyne (2.0 equiv)
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
Base (e.g., Et₃N, 2.5 equiv)
Solvent (e.g., DMF or an ionic liquid)
Microwave reactor vial with a stir bar
Procedure:
Vial Charging : To a microwave reactor vial, add the 2-halopyridine, palladium pre-catalyst, solvent, and base.
Alkyne Addition : Add the terminal alkyne to the mixture.
Sealing : Securely cap the vial.
Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).[11][12]
Workup and Purification : After cooling, perform the workup and purification steps as described in Protocol 1.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Reference(s)
Low or No Yield
Inactive catalyst (decomposed).
Use fresh catalyst; ensure rigorous exclusion of air and moisture throughout the procedure. Formation of palladium black indicates catalyst death.
Application Notes and Protocols for the Deprotection of Boc Group from tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2][3] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate to yield 5-iodo-4-methoxypyridin-2-amine. The presence of iodo and methoxy substituents on the pyridine ring necessitates careful consideration of the deprotection method to ensure high yield and purity of the desired product. The protocols provided are based on established methods for the deprotection of Boc-protected aminopyridines and serve as a starting point for optimization.
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to give the free amine.[1][4] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][5]
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group, often in a solution with a co-solvent like dichloromethane (DCM). Reactions are typically rapid and occur at room temperature.[1][4]
Hydrogen Chloride (HCl) in Dioxane: A solution of HCl in dioxane is another common and effective reagent for Boc deprotection. This method is often considered milder than TFA and can be advantageous when other acid-sensitive functional groups are present.[5][6]
The choice of deprotection conditions can be critical to avoid potential side reactions, although no specific incompatibilities of the iodo or methoxy groups with standard acidic deprotection have been noted in the literature.
Data Presentation
The following table summarizes representative quantitative data for the Boc deprotection of various aminopyridines using common acidic reagents. It is important to note that these are literature examples for structurally related compounds and not for tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. Optimization will be required to achieve the best results for the target substrate.
Substrate
Reagent/Solvent
Time (h)
Temperature
Yield (%)
Reference
Boc-protected aminopyridine derivative
4M HCl in Dioxane
2
Room Temp.
N/A (precipitate formed)
Patent WO2010016005
Boc-protected aminopyridine derivative
4N HCl in Dioxane
2
Room Temp.
N/A
Patent WO2010016005
Boc-protected aminopyridine derivative
4M HCl in Dioxane
16
Room Temp.
N/A
Patent WO2010032200
N-Boc-4-aminopyridine derivatives
TFA
N/A
Room Temp.
78-86 (overall yield)
Molecules 2018, 23(11), 2911
Experimental Protocols
Safety Precautions: Both TFA and HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a general procedure for the complete removal of the Boc protecting group using a solution of TFA in DCM.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: Dissolve tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
Dissolve the residue in ethyl acetate or DCM.
Carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases.
Wash the organic layer with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 5-iodo-4-methoxypyridin-2-amine can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol describes a general method for Boc deprotection using a commercially available solution of HCl in dioxane.
Materials:
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
4M HCl in 1,4-Dioxane
1,4-Dioxane, anhydrous
Diethyl ether
Round-bottom flask
Magnetic stirrer
Rotary evaporator
Buchner funnel and filter paper
Procedure:
Dissolution: Dissolve tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1 equivalent) in anhydrous 1,4-dioxane (0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
Reagent Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS. The product, 5-iodo-4-methoxypyridin-2-amine hydrochloride, may precipitate out of the solution.
Work-up:
Upon completion, the solvent can be removed under reduced pressure.
Alternatively, diethyl ether can be added to the reaction mixture to precipitate the hydrochloride salt of the product.
Collect the solid by filtration using a Buchner funnel, wash with diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.
Free Amine Generation (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the free amine.
Purification: Further purification can be achieved by column chromatography or recrystallization if required.
Mandatory Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Application Notes and Protocols: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a strategically functionalized heterocyclic building block with significant potential in m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of a protected amine (Boc group), a methoxy group, and a reactive iodo substituent on a pyridine core makes it an ideal starting material for the synthesis of complex molecular architectures. The ortho-relationship of the methoxy and iodo groups can influence the electronic and conformational properties of the pyridine ring, while the iodo-substituent serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and hypothetical, yet chemically robust, protocols for the use of this building block in key synthetic transformations.
Key Applications in Medicinal Chemistry
The primary utility of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate lies in its application in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, further enhanced by the methoxy and carbamate groups, facilitates these transformations. This building block is particularly well-suited for the synthesis of substituted pyridines, which are prevalent scaffolds in a wide range of biologically active compounds, including kinase inhibitors.
1. Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. This is a powerful method for generating biaryl structures often found in kinase inhibitors.
2. Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties. These can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of the target molecule's pharmacophore.
3. Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines. This is a crucial transformation for synthesizing compounds that target protein kinases, where an amino-pyridine core often interacts with the hinge region of the ATP-binding site.
Experimental Protocols
The following protocols are representative examples of how tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate can be utilized in common cross-coupling reactions. These are intended as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize tert-butyl 4-methoxy-5-phenylpyridin-2-ylcarbamate.
In a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk tube.
In a separate flask, dissolve tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, Pd₂(dba)₃, and XPhos in anhydrous toluene.
Add this solution to the Schlenk tube containing the base.
Add morpholine via syringe.
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
Quench the reaction by adding water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
Entry
Amine
Pd Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (2)
XPhos (8)
NaOtBu
Toluene
100
18
82
2
Aniline
Pd(OAc)₂ (2)
BINAP (4)
Cs₂CO₃
Dioxane
110
24
75
3
Benzylamine
Pd₂(dba)₃ (2)
XPhos (8)
NaOtBu
Toluene
100
16
85
Visualization of Applications
Experimental Workflow
The general workflow for employing tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in cross-coupling reactions is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Potential Application in Kinase Inhibitor Synthesis
Substituted 2-aminopyridines are a common motif in kinase inhibitors, where they often form hydrogen bonds with the hinge region of the kinase's ATP binding site. The products derived from tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate could potentially inhibit various kinase signaling pathways, such as the CSF-1R pathway, which is implicated in cancer and inflammatory diseases.
Caption: Inhibition of the CSF-1R signaling pathway.
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions, purity of reagents, and experimental setup. Researchers should always perform their own optimization and characterization of products.
Method
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of an iodo-substituent on the pyridine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the rapid diversification of molecular scaffolds and the synthesis of complex target molecules. This document provides an overview of common palladium-catalyzed reactions and generalized protocols that can be adapted for this specific substrate.
Note: Extensive literature searches did not yield specific examples of palladium-catalyzed reactions utilizing tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The following protocols are based on established methodologies for similar iodo-pyridyl and other aryl iodide substrates and should be considered as starting points for reaction optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
General Experimental Protocol:
Materials:
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME), often with water as a co-solvent
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask or reaction vial, add tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the boronic acid, the palladium catalyst, and the base.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides:
Entry
Aryl Boronic Acid
Palladium Catalyst (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Toluene/H₂O
90
12
85-95
2
4-Methoxyphenylboronic acid
PdCl₂(dppf) (2)
Cs₂CO₃ (2.5)
1,4-Dioxane
100
8
80-92
3
Thiophen-2-ylboronic acid
Pd(OAc)₂ (5) / SPhos (10)
K₃PO₄ (3)
Toluene
110
16
75-88
Note: Yields are typical for analogous aryl iodides and will require optimization for the specified substrate.
II. Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes and is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents, can also be used as solvent)
Anhydrous solvent (e.g., THF, DMF, toluene)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask, add tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the palladium catalyst, and copper(I) iodide.
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent and the amine base.
Add the terminal alkyne dropwise to the stirring mixture.
Stir the reaction at room temperature or heat as required (25-80 °C) until completion (1-12 hours), monitoring by TLC or LC-MS.
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer, filter, and concentrate.
Purify the residue by flash column chromatography.
Representative Data for Sonogashira Coupling of Aryl Iodides:
Entry
Terminal Alkyne
Palladium Catalyst (mol%)
Copper(I) Iodide (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF
25
4
90-98
2
Trimethylsilylacetylene
Pd(PPh₃)₄ (3)
CuI (5)
i-Pr₂NH
DMF
50
2
88-96
3
1-Hexyne
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
Toluene
60
6
85-93
Note: Yields are typical for analogous aryl iodides and will require optimization for the specified substrate.
III. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle.
In a reaction vessel, combine tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the palladium catalyst (and ligand, if separate), and the base.
Place the vessel under an inert atmosphere.
Add the anhydrous solvent and the alkene.
Heat the mixture to the reaction temperature (typically 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
Cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture to remove any solids.
Wash the filtrate with water and brine, then dry the organic layer.
Remove the solvent under reduced pressure and purify the product by column chromatography.
Representative Data for Heck Reaction of Aryl Iodides:
Entry
Alkene
Palladium Catalyst (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
n-Butyl acrylate
Pd(OAc)₂ (2) / PPh₃ (4)
Et₃N (2)
DMF
100
12
80-90
2
Styrene
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Acetonitrile
80
16
75-85
3
Acrylonitrile
Pd(OAc)₂ (2)
NaOAc (2)
Toluene
110
24
70-80
Note: Yields are typical for analogous aryl iodides and will require optimization for the specified substrate.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
General Experimental Protocol:
Materials:
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Primary or secondary amine (1.1 - 1.5 equivalents)
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
Add the tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and the anhydrous solvent.
Add the amine to the reaction mixture.
Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (4-24 hours).
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite.
Wash the filtrate with water and brine.
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Aryl Iodides:
Entry
Amine
Palladium Precatalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Aniline
Pd₂(dba)₃ (1)
XPhos (2.4)
NaOt-Bu (2)
Toluene
100
8
85-95
2
Morpholine
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2.5)
1,4-Dioxane
110
16
80-90
3
n-Hexylamine
Pd₂(dba)₃ (1.5)
SPhos (3.6)
Cs₂CO₃ (2)
Toluene
90
12
82-92
Note: Yields are typical for analogous aryl iodides and will require optimization for the specified substrate.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Simplified Catalytic Cycle for Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds using tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and drug discovery, as the biaryl motif is a core structura...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and drug discovery, as the biaryl motif is a core structural feature in numerous biologically active molecules. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate as a key building block. This versatile reagent allows for the introduction of a substituted aminopyridine moiety, a common pharmacophore in drug candidates. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used palladium-catalyzed carbon-carbon bond-forming reaction.[1]
The tert-butoxycarbonyl (Boc) protecting group on the amino functionality and the iodo-substituent at the 5-position of the pyridine ring make this reagent particularly suitable for controlled, regioselective cross-coupling reactions. The following sections provide a general protocol for the Suzuki-Miyaura coupling of this reagent with various arylboronic acids, a discussion of the reaction mechanism, and potential applications in drug development.
Physicochemical Properties of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between the 5-position of the pyridine ring of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and an aryl group from an arylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 - 3.0 eq)
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware (Schlenk flask or equivalent)
Magnetic stirrer and heating plate
Procedure:
Reaction Setup: To a dry Schlenk flask, add tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the arylboronic acid, the palladium catalyst, and the base.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system to the flask via syringe.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer and wash it with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.
Illustrative Quantitative Data
The following table presents illustrative data for the Suzuki-Miyaura coupling based on typical yields for similar reactions. Optimization of reaction conditions is recommended to achieve the best results for a specific arylboronic acid.
Entry
Arylboronic Acid (Ar-B(OH)₂)
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
12
85-95
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (3)
Cs₂CO₃
Dioxane/H₂O
90
10
88-98
3
3-Tolylboronic acid
Pd(dppf)Cl₂ (2)
K₃PO₄
Toluene/H₂O
100
16
80-90
4
2-Thienylboronic acid
Pd(PPh₃)₄ (4)
K₂CO₃
DME/H₂O
85
18
75-85
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodo-pyridine to form a Pd(II) complex.
Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the iodide.
Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Deprotection of the Boc Group
Following the successful synthesis of the biaryl compound, the Boc protecting group can be readily removed under acidic conditions to yield the corresponding 5-aryl-4-methoxypyridin-2-amine.
General Protocol for Boc Deprotection:
Dissolve the Boc-protected biaryl compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Stir the reaction mixture at room temperature for 1-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, remove the solvent and excess acid under reduced pressure.
The resulting amine salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Applications in Drug Discovery
The resulting 5-aryl-4-methoxy-2-aminopyridine scaffolds are valuable intermediates in the synthesis of a wide range of biologically active molecules. The aminopyridine moiety is a common feature in kinase inhibitors and other targeted therapies. The ability to introduce diverse aryl groups at the 5-position through the described Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Conclusion
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a highly useful and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and information provided herein offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The straightforward nature of the coupling and subsequent deprotection steps allows for the efficient construction of complex molecular architectures.
Application Notes and Protocols for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate , a key building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate , a key building block in the design and synthesis of novel therapeutic agents. This versatile intermediate is particularly valuable for creating libraries of substituted aminopyridines, a scaffold of significant interest in modern drug discovery. Pyridine derivatives are a foundational class of heterocyclic compounds present in numerous biologically active molecules and FDA-approved drugs.[1][2][3][4][5]
The strategic placement of the iodo, methoxy, and protected amine functionalities on the pyridine ring allows for selective and sequential chemical modifications. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.[6][7][8][9][10][11][12] The Boc-protected amine can be readily deprotected under acidic conditions to allow for further derivatization, such as amide bond formation.
This document outlines a representative synthetic protocol for the derivatization of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and presents hypothetical biological data for a series of resultant compounds, illustrating the potential of this building block in the development of targeted therapies, such as kinase inhibitors.
Hypothetical Application: Synthesis of Novel Kinase Inhibitors
Substituted pyridines are widely recognized as "privileged scaffolds" in the development of kinase inhibitors.[1][13][14][15][16][17] The following protocols describe a hypothetical two-step synthetic sequence to generate a library of N-(4-methoxy-5-(aryl)pyridin-2-yl)amides, starting from tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. These final compounds are designed to be evaluated for their inhibitory activity against a hypothetical "Kinase X," a key enzyme in a cancer-related signaling pathway.
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
This procedure details the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with various arylboronic acids. The carbon-iodine bond is significantly more reactive than a carbon-bromine or carbon-chlorine bond in this type of reaction, allowing for efficient coupling under relatively mild conditions.[6]
To a dry Schlenk flask, add tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 eq.), the respective arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Add Pd(dppf)Cl₂ (0.05 eq.).
Evacuate the flask and backfill with argon. Repeat this cycle three times.
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic phase with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 5-(aryl)-4-methoxypyridin-2-ylcarbamate.
Step 2: Boc Deprotection and Amide Coupling
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, followed by the coupling of the resulting free amine with a carboxylic acid to form the final amide product.
Deprotection: Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane. Add trifluoroacetic acid (5.0 eq.) and stir at room temperature for 2 hours.
Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt.
Amide Coupling: Dissolve the crude amine salt in N,N-dimethylformamide.
Add the desired carboxylic acid (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (3.0 eq.).
Stir the reaction mixture at room temperature for 12-16 hours.
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-(4-methoxy-5-(aryl)pyridin-2-yl)amide.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized compounds, illustrating their potential as Kinase X inhibitors.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Boronic Acids with 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.[2] Substituted pyridine moieties, in particular, are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.
This document provides a detailed experimental procedure for the Suzuki-Miyaura coupling of various boronic acids with 5-iodo-4-methoxypyridin-2-ylcarbamate. The resulting 5-aryl-4-methoxypyridin-2-ylcarbamate core structure is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors. The protocols provided herein are based on established methodologies for the coupling of substituted pyridines and related nitrogen-containing heterocycles, offering a robust starting point for researchers.[1][3] Optimization of reaction conditions may be necessary for specific boronic acids to achieve optimal yields.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-4-methoxypyridin-2-ylcarbamate.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4][5]
Experimental Protocols
The following protocols outline a general procedure for the Suzuki-Miyaura coupling of 5-iodo-4-methoxypyridin-2-ylcarbamate with a generic arylboronic acid. Researchers should note that the choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.
1,4-Dioxane and Water (4:1 v/v) or Toluene/Ethanol/Water mixture
Anhydrous sodium sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., Ethyl acetate)
Brine solution
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reagent.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Alternative Conditions using a PdCl₂(dppf) catalyst system
This protocol is an alternative for substrates that may give low yields with Protocol 1.
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst, PdCl₂(dppf) (1-5 mol%).
Solvent Addition: Add the anhydrous solvent (1,4-Dioxane or DMF).
Reaction Execution: Heat the mixture to the appropriate temperature (e.g., 80-120 °C) with stirring for 12-24 hours.
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various halo-pyridines and related substrates, which can serve as a starting point for the optimization of the coupling with 5-iodo-4-methoxypyridin-2-ylcarbamate.
Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridines
Technical Support Center: Suzuki-Miyaura Coupling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in the Suzuki reaction with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate?
A1: Low yields with this substrate can stem from several factors. The pyridine nitrogen, particularly with the adjacent amino group, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] The electron-donating nature of the methoxy and carbamate groups makes the aryl iodide more electron-rich, which can slow down the oxidative addition step of the catalytic cycle.[3] Key areas to investigate include your choice of catalyst/ligand system, the base, solvent, and reaction temperature. Inadequate degassing, leading to oxygen contamination, can also deactivate the catalyst.[2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reactions are protodeboronation of the boronic acid/ester and dehalogenation of your starting material.
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[2][4]
Minimization Strategies:
Use boronic pinacol esters, which are more stable towards hydrolysis.[2]
Employ anhydrous conditions if possible.
Use a milder or non-hydroxide base like K₂CO₃ or Cs₂CO₃.[2][3]
Dehalogenation: The iodo-group can be replaced by a hydrogen atom.
Minimization Strategies:
Ensure solvents are not a source of hydrides.
Optimize the reaction time to avoid prolonged heating after the main reaction is complete.[2]
Q3: How does the Boc-protecting group on the amine influence the reaction?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under typical Suzuki conditions. However, strongly basic or highly elevated temperature conditions over long periods could potentially lead to its partial cleavage, though this is not a common issue. Its primary electronic effect is electron-donating, which, as mentioned, can make the oxidative addition step more challenging.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue. The following flowchart and tables provide a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low yield Suzuki reactions.
For electron-rich and sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[3]
Table 1: Recommended Catalyst Systems for Electron-Rich Pyridinyl Iodides
Catalyst Precursor (mol%)
Ligand (mol%)
Key Advantages
Pd₂(dba)₃ (1-2%)
SPhos (2-4%)
Highly active for heteroaryl couplings, promotes fast oxidative addition.[5][6]
Pd(OAc)₂ (2-3%)
XPhos (4-6%)
Excellent for sterically demanding substrates.
PdCl₂(dppf) (3-5%)
(dppf)
A common, robust catalyst, but may be less effective for this specific substrate.[7]
Buchwald G3 Pre-catalysts (2-4%)
(Integrated)
Air-stable, provide a more active and stable catalytic species.[2]
The base is crucial for activating the boronic acid/ester. Its strength and solubility can significantly impact the reaction rate and side reactions.[8]
Table 2: Base Selection Guide
Base
Strength
Common Solvents
Notes
K₃PO₄
Strong
Dioxane/H₂O, Toluene/H₂O
Often effective, but can promote protodeboronation. Grinding to a fine powder can improve reproducibility.[3]
K₂CO₃
Moderate
Dioxane/H₂O, EtOH/H₂O
A milder option that can sometimes reduce side reactions.[9]
Cs₂CO₃
Strong
Dioxane, DMF, i-PrOH
Highly soluble and often very effective for difficult couplings.[10]
CsF
Weak
i-PrOH, Dioxane
Can be effective, particularly with boronic esters.[10]
The solvent must solubilize all components and can influence catalyst activity. A mixture of an organic solvent and water is common.[11]
Degassed solvent (e.g., 1,4-Dioxane and Water (4:1), 5 mL)
Procedure:
To a flame-dried Schlenk flask containing a magnetic stir bar, add the tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the arylboronic derivative, and the base.
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
Under a positive flow of argon, add the palladium precursor and the ligand.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (or when no further progress is observed), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol uses a more active pre-catalyst system, which can be beneficial for this substrate.
Technical Support Center: Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 5-iodo-4-methoxyp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate?
The most common and logical synthetic route involves a two-step process:
Boc Protection: The starting material, 2-amino-4-methoxypyridine, is protected with a di-tert-butyl dicarbonate (Boc₂O) to form the intermediate, tert-Butyl 4-methoxypyridin-2-ylcarbamate.
Iodination: The protected intermediate is then regioselectively iodinated at the 5-position of the pyridine ring using an electrophilic iodine source, such as N-iodosuccinimide (NIS), to yield the final product.
Q2: Why is the protection of the amino group necessary?
The amino group in 2-amino-4-methoxypyridine is a strongly activating group and can interfere with the desired iodination reaction. It can be oxidized by the iodinating agent or lead to undesired side reactions. The tert-butyloxycarbonyl (Boc) protecting group moderates the activating effect of the amino group and directs the electrophilic substitution to the desired position.
Q3: What are the most common side reactions observed during the iodination step?
The primary side reactions include:
Di-iodination: Introduction of a second iodine atom onto the pyridine ring.
Boc Deprotection: Cleavage of the Boc protecting group, particularly under strongly acidic conditions.
Formation of regioisomers: Iodination at positions other than the desired C5.
Oxidation: The pyridine ring or other functional groups may be susceptible to oxidation by the iodinating reagent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, intermediate, and product should have distinct Rf values. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q5: What purification methods are recommended for the final product?
Flash column chromatography using silica gel is the most common method for purifying tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. A gradient elution with ethyl acetate in hexanes is typically effective in separating the desired product from starting materials and side products.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low yield of the desired product
- Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Decomposition of the product during workup or purification.
- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; iodination is often carried out at room temperature or slightly below. - Use an appropriate gradient for column chromatography to ensure good separation. - Avoid prolonged exposure to strong acids or bases during workup.
Presence of di-iodinated byproduct
- Excess iodinating agent. - Highly activating nature of the substrate.
- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the iodinating agent. - Add the iodinating agent portion-wise to the reaction mixture.
Boc deprotection observed
- Use of strong acids as catalysts or during workup.
- Use a milder acid catalyst, such as trifluoroacetic acid (TFA), in catalytic amounts. - Neutralize the reaction mixture carefully during workup.
Formation of multiple spots on TLC, indicating a mixture of regioisomers
- Incorrect choice of iodinating agent or reaction conditions.
- N-Iodosuccinimide (NIS) generally provides good regioselectivity for this type of substrate. - Ensure the reaction is carried out under appropriate temperature control.
Starting material remains unreacted
- Insufficient amount of iodinating agent. - Deactivation of the iodinating agent. - Low reaction temperature.
- Use a slight excess of the iodinating agent. - Ensure the iodinating agent is of good quality and has been stored properly. - Allow the reaction to stir for a longer period or slightly increase the temperature.
Experimental Protocols
Key Experiment: Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Step 1: Synthesis of tert-Butyl 4-methoxypyridin-2-ylcarbamate (Intermediate)
To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
Add a base, such as triethylamine (Et₃N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the reaction mixture.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-Butyl 4-methoxypyridin-2-ylcarbamate.
Step 2: Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (Final Product)
Dissolve tert-Butyl 4-methoxypyridin-2-ylcarbamate (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.
Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).
Stir the reaction mixture at room temperature for 2-6 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Iodination Step
Entry
Iodinating Agent
Catalyst (eq)
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Key Observations
1
NIS (1.1 eq)
TFA (0.1)
MeCN
25
4
75-85
Clean reaction with good regioselectivity.
2
NIS (1.1 eq)
-
DCM
25
12
40-50
Slower reaction rate without an acid catalyst.
3
I₂ (1.1 eq) / H₂O₂
H₂SO₄ (cat.)
H₂O/AcOH
50
6
60-70
Harsher conditions, risk of Boc deprotection.
4
NIS (1.5 eq)
TFA (0.1)
MeCN
25
4
70-80
Increased formation of di-iodinated byproduct.
Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual results may vary.
Visualizations
Caption: Synthetic pathway for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Caption: Potential side reactions during the iodination step.
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting
Technical Support Center: Purification of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 5-iodo-4-methoxypyri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Poor Separation of the Product from Impurities
Question: My target compound, tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer: Poor separation is often due to an inappropriate solvent system. The polarity of the eluent may not be optimal for resolving the desired product from starting materials or byproducts. It is recommended to perform a thorough screening of different solvent systems using Thin-Layer Chromatography (TLC) prior to running the column. A good starting point for Boc-protected pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Varying the ratio of these solvents will alter the separation. Aim for an Rf value of 0.2-0.4 for the target compound on TLC to achieve good separation on the column. If separation is still not achieved, consider using a different solvent system, for example, dichloromethane/methanol.
Issue 2: The Product is Eluting Too Quickly (High Rf) or Not Eluting at All (Low Rf)
Question: My product is either coming off the column immediately with the solvent front or is stuck at the top of the column. What should I do?
Answer: This issue is directly related to the polarity of your mobile phase.
High Rf (Eluting too quickly): Your mobile phase is too polar. To resolve this, decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture).
Low Rf (Not eluting): Your mobile phase is not polar enough. Increase the polarity of the eluent by increasing the proportion of the polar component (e.g., increase the percentage of ethyl acetate). For very polar compounds that still do not move, a small addition of a more polar solvent like methanol (1-5%) to the mobile phase can be effective.
Issue 3: Streaking or Tailing of the Product Band on the Column and TLC
Question: The spot corresponding to my product is streaking on the TLC plate, and the band is broad and tailing on the column. What causes this and how can it be fixed?
Answer: Tailing is a common issue with nitrogen-containing compounds like pyridines on silica gel. This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. There are a few ways to address this:
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks.
Use Deactivated Silica: Consider using silica gel that has been treated to reduce the number of acidic sites.
Compound Instability: While Boc-protected amines are generally stable, iodinated aromatic compounds can sometimes be sensitive. To check for degradation on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, the spot will remain on the diagonal. If new spots appear, it indicates decomposition.
Issue 4: Low Yield of Purified Product
Question: After column chromatography, the yield of my purified tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is very low. What are the potential reasons?
Answer: Low recovery can stem from several factors:
Product Loss on the Column: The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable. The troubleshooting steps for streaking and tailing can also help mitigate this.
Improper Fraction Collection: The product may have eluted in fractions that were not identified. It is crucial to monitor the elution closely with TLC, checking every few fractions to ensure all product-containing fractions are collected.
Co-elution with a UV-inactive Impurity: If you are relying solely on UV visualization for TLC and your product co-elutes with an impurity that does not absorb UV light, you may mistakenly combine impure fractions. Using a general stain like potassium permanganate can help visualize all compounds.
Incomplete Elution: Ensure the column is flushed with a more polar solvent at the end of the purification to elute any remaining product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate?
A1: A common starting point for N-Boc protected amines of moderate polarity is a mixture of hexanes and ethyl acetate. Begin with a ratio of around 4:1 or 3:1 (hexanes:ethyl acetate) and adjust the polarity based on the observed Rf value.
Q2: How can I visualize tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate on a TLC plate?
A2: This compound should be UV active due to the pyridine ring, so it can be visualized under a UV lamp (typically at 254 nm). Additionally, general-purpose stains like potassium permanganate or iodine can be used for visualization.
Q3: Is tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate stable on silica gel?
A3: While the Boc protecting group is generally stable to silica gel, the basicity of the pyridine nitrogen can lead to interactions with the acidic silica.[1] The presence of the iodo group is not expected to significantly impact stability under normal chromatographic conditions. However, if degradation is suspected, a 2D TLC can be performed to confirm stability.
Q4: What is the expected Rf value for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate?
A4: The optimal Rf value for good separation in column chromatography is typically between 0.2 and 0.4. You should adjust your mobile phase composition to achieve an Rf in this range for the target compound on a TLC plate.
Q5: Should I use a gradient or isocratic elution for the column chromatography?
A5: The choice between gradient and isocratic elution depends on the separation of your target compound from impurities as observed by TLC. If the impurities are well-separated from your product, an isocratic elution (using a constant solvent composition) may be sufficient. If impurities are close to your product, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can often provide better resolution.
Data Presentation
Parameter
Recommended Value/Range
Notes
Stationary Phase
Silica Gel (230-400 mesh)
Standard for normal-phase flash chromatography.
Mobile Phase (TLC)
Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1 v/v)
Adjust ratio to achieve optimal separation.
Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v)
An alternative solvent system if separation is poor in Hex/EtOAc.
Target Rf Value (TLC)
0.2 - 0.4
Provides good resolution in column chromatography.
Mobile Phase (Column)
Hexanes:Ethyl Acetate (gradient or isocratic)
The composition should be slightly less polar than the TLC conditions.
Visualization
UV light (254 nm), Potassium Permanganate stain
UV for the aromatic ring, KMnO4 for general visualization.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
Preparation of the Mobile Phase: Based on preliminary TLC analysis that gives a target Rf of 0.2-0.4, prepare a sufficient volume of the mobile phase. A starting point could be a mixture of hexanes and ethyl acetate.
Column Packing:
Select a glass column of appropriate size for the amount of crude material.
Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing. An inert gas pressure can be applied to facilitate packing.
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
Sample Loading:
Dissolve the crude tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
Carefully apply the sample solution to the top of the silica gel bed using a pipette, avoiding disturbance of the packed bed.
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Begin elution, applying gentle pressure if using flash chromatography.
Collect fractions in an appropriate number of test tubes or vials.
Monitoring the Purification:
Monitor the elution process by TLC. Spot a small aliquot from each fraction (or every few fractions) onto a TLC plate.
Develop the TLC plate in the same solvent system used for the column.
Visualize the spots to identify the fractions containing the pure product.
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Overcoming Steric Hindrance in Couplings with Substituted Pyridines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenges associated w...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenges associated with cross-coupling reactions involving sterically hindered pyridines.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 2- or 2,6-substituted pyridine is failing or giving very low yields. What are the primary causes?
A1: Low or no conversion in coupling reactions with substituted pyridines typically stems from two main factors:
Steric Hindrance: Bulky substituents adjacent to the reaction site (the C-X bond) physically obstruct the palladium catalyst from accessing the bond, which is necessary for the crucial oxidative addition step of the catalytic cycle.[1][2]
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, especially in the 2-position, can strongly coordinate to the palladium catalyst.[2] This forms a stable, inactive complex that effectively removes the catalyst from the reaction cycle, preventing it from facilitating the desired coupling.[2]
Q2: How do I select the right catalyst and ligand to overcome these issues?
A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[1] The key is to use a combination of a palladium precatalyst and a specialized, bulky, electron-rich ligand. These ligands are designed to:
Accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).
Sterically shield the palladium center to prevent inhibition by the pyridine nitrogen.[2]
Highly effective ligand classes include:
Bulky Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are frequently the first choice for hindered substrates due to their proven ability to promote high yields.[1][3]
N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective, particularly for creating sterically demanding bonds and can sometimes outperform phosphine ligands.[3][4]
Q3: What role do the base and solvent play, and what are the best choices for hindered systems?
A3: The choice of base and solvent is critical and can dramatically affect the outcome.[1][2]
Base: A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step without causing side reactions. The most effective and commonly used bases are potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2][3] For particularly difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, but care must be taken as it is incompatible with some functional groups like esters.[3][5]
Solvent: The solvent must be anhydrous and capable of dissolving all reactants.[6] It should also be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[2][7] Common choices include toluene, 1,4-dioxane, and THF.[5][8]
Q4: I'm observing significant side reactions like dehalogenation or homocoupling. How can I minimize these?
A4: Side reactions are common when the desired cross-coupling is slow.
Protodeboronation/Dehalogenation: This occurs when the boronic acid or aryl halide reacts with a proton source (often residual water) instead of coupling. Using anhydrous, degassed solvents and reagents is crucial.[2][7] Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.[2]
Homocoupling: This is the self-coupling of the boronic acid and is often promoted by the presence of oxygen.[2] To minimize this, ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen) and that all reagents are thoroughly degassed.[2] Optimizing catalyst loading (sometimes lower is better) can also help.[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
1. Change Ligand: Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[1][3] 2. Increase Temperature: Gradually increase the temperature to 80-120 °C. Consider using a microwave reactor for difficult cases.[2] 3. Check Reagents: Ensure the palladium precatalyst is active and not degraded.
Reaction Stalls or is Sluggish
1. Ineffective base.[2] 2. Poor solubility of reactants. 3. Catalyst deactivation over time.[2]
1. Screen Bases: Switch to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.[3] 2. Change Solvent: Try a different anhydrous, degassed solvent (e.g., dioxane, toluene).[8] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might be necessary.[6]
Multiple Side Products
1. Presence of oxygen or water.[2][7] 2. Reaction temperature is too high, promoting decomposition. 3. Incorrect stoichiometry.
1. Improve Inert Conditions: Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under an inert atmosphere (Ar or N₂).[2] 2. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. 3. Check Stoichiometry: An excess of boronic acid can sometimes lead to homocoupling.[2]
Inconsistent Results
1. Variable quality of reagents or solvents. 2. Inconsistent degassing or inert atmosphere technique.[2] 3. Moisture sensitivity.[7]
1. Standardize Reagents: Use high-purity, anhydrous solvents and fresh reagents. 2. Refine Technique: Ensure your degassing (e.g., sparging with argon for 20-30 min) and inert atmosphere techniques are consistent for every reaction. 3. Dry Glassware: Always use oven-dried or flame-dried glassware.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The choice of ligand is arguably the most critical parameter. The table below summarizes the performance of various ligands for the Suzuki-Miyaura coupling of a sterically hindered 2-chloropyridine with an arylboronic acid, compiled from representative literature data.
Ligand
Palladium Precatalyst
Base
Solvent
Temp (°C)
Typical Yield (%)
Key Features & Performance
XPhos
Pd₂(dba)₃ or G3-precatalysts
K₃PO₄, Cs₂CO₃
Toluene, Dioxane
100-110
85-98
Generally provides high yields for a broad range of hindered substrates.[9]
SPhos
Pd(OAc)₂ or G3-precatalysts
K₃PO₄
Toluene/H₂O
100
80-95
Another excellent choice, known for high reactivity in challenging couplings.[3]
RuPhos
Pd₂(dba)₃ or G2-precatalysts
K₃PO₄, K₂CO₃
Dioxane, THF
80-100
75-90
Often effective for electron-rich and hindered substrates.[3][9]
IPr (NHC)
Pd(OAc)₂
K₃PO₄
Toluene
100
88-97
Highly effective NHC ligand, particularly for tetra-ortho-substituted biaryls.[10]
PPh₃
Pd(OAc)₂ / Pd(PPh₃)₄
K₂CO₃, Na₂CO₃
Toluene, DME
100
<10 - 50
Generally ineffective for sterically hindered pyridines; serves as a baseline.[1]
Yields are representative and highly dependent on the specific substrates used.
Experimental Protocols
Generalized Protocol for a Suzuki-Miyaura Coupling of a Hindered 2-Chloropyridine
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Equipment:
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen gas
2-Chloropyridine derivative (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
Bulky phosphine ligand (e.g., XPhos, 4.4 mol%)
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 2-chloropyridine, arylboronic acid, palladium precatalyst, ligand, and base to the reaction flask.
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.
Degassing (if not in a glovebox): If not prepared in a glovebox, seal the flask and perform three cycles of vacuum/backfill with inert gas to ensure an oxygen-free atmosphere.
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.[1]
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate.
Wash with water and then with brine to remove the inorganic salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter the mixture and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for a failing sterically hindered pyridine coupling reaction.
Caption: Key factors influencing the success of sterically hindered pyridine couplings.
Technical Support Center: Stability of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate under Acidic Conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in acidic environme...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in acidic environments. The following question-and-answer format addresses common issues and provides troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butyl carbamate (Boc) protecting group on tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate under acidic conditions?
A1: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group.[1][2][3] Consequently, tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is expected to be unstable under acidic conditions, leading to the cleavage of the Boc group to yield 5-iodo-4-methoxypyridin-2-amine. The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[3]
Q2: What is the expected degradation pathway for this molecule in an acidic medium?
A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond. This process involves the following steps:
Protonation of the carbonyl oxygen of the Boc group.
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected amine, 5-iodo-4-methoxypyridin-2-amine.
The tert-butyl cation can be trapped by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene.
Preventing deiodination of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylca...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The focus is on preventing the common side reaction of deiodination during its use in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and what are its common applications?
A1: Tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a halogenated pyridine derivative commonly used as a building block in organic synthesis. The iodo-substituent makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] The Boc-carbamate and methoxy groups on the pyridine ring modulate its electronic properties and solubility.
Q2: What is deiodination and why is it a problem?
A2: Deiodination is an undesired side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of tert-Butyl 4-methoxypyridin-2-ylcarbamate as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process. This side reaction is also referred to as hydrodehalogenation or reductive dehalogenation.
Q3: What are the primary causes of deiodination with this substrate?
A3: Deiodination of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, an electron-rich iodopyridine, can be caused by several factors during palladium-catalyzed reactions:
Reaction Temperature: Higher temperatures can promote catalyst decomposition and increase the rate of deiodination.[3][4]
Choice of Base: Certain bases, particularly strong ones or those capable of acting as hydride donors, can facilitate the reductive cleavage of the carbon-iodine bond.
Solvent Effects: Protic solvents or impurities like water or alcohols in aprotic solvents can serve as a hydride source, leading to deiodination.
Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired deiodination. Electron-rich and bulky phosphine ligands can sometimes promote reductive elimination of the deiodinated product.
Presence of Oxygen: Oxygen can lead to the degradation of the palladium catalyst, which may contribute to side reactions.[4]
Q4: In which common reactions is deiodination of this substrate most likely to occur?
A4: Deiodination is a known side reaction in several palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: This is a very common application for this substrate, and dehalogenation is a frequently encountered byproduct.[5][6]
Heck Coupling: Reductive Heck reactions, leading to dehalogenation, can compete with the desired olefination.[3]
Sonogashira Coupling: While highly selective for the C-I bond, deiodination can still occur, especially at elevated temperatures or with prolonged reaction times.[4]
Troubleshooting Guides
Issue 1: Significant Formation of Deiodinated Byproduct in a Suzuki-Miyaura Coupling
Symptoms:
LC-MS or GC-MS analysis shows a major peak corresponding to the mass of tert-Butyl 4-methoxypyridin-2-ylcarbamate.
The yield of the desired coupled product is significantly lower than expected.
Purification is difficult due to the similar polarity of the starting material and the deiodinated byproduct.
Possible Causes and Solutions:
Possible Cause
Suggested Solution
Rationale
High Reaction Temperature
Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and only increase if the reaction is too slow.
Reduces the rate of catalyst decomposition and side reactions like deiodination.[3]
Inappropriate Base
Use a milder, non-nucleophilic base. Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of stronger bases like alkoxides.
Minimizes base-promoted reductive pathways.
Hydride Source in Solvent
Use anhydrous, degassed solvents. If a co-solvent is needed, ensure it is of high purity.
Prevents the solvent from acting as a hydride donor in the deiodination process.[5]
Suboptimal Ligand
Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can be effective in promoting the desired coupling over dehalogenation.
The ligand influences the stability of the catalytic intermediates and the rates of oxidative addition and reductive elimination.
Prolonged Reaction Time
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Minimizes the time for the desired product or intermediates to undergo undesired side reactions.
Issue 2: Low Conversion and/or Deiodination in a Sonogashira Coupling
Symptoms:
Incomplete consumption of the starting iodide even after extended reaction times.
Formation of both the desired alkyne-coupled product and the deiodinated byproduct.
Observation of alkyne homocoupling (Glaser coupling) byproducts.[4]
Possible Causes and Solutions:
Possible Cause
Suggested Solution
Rationale
Catalyst Decomposition
Ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents. Use fresh, high-quality palladium and copper(I) catalysts.
Oxygen can lead to the formation of palladium black (inactive palladium) and promote Glaser coupling.[4]
High Copper(I) Loading
Reduce the amount of the copper(I) co-catalyst to the minimum effective level (e.g., 1-5 mol%).
High concentrations of copper(I) can accelerate the undesired alkyne homocoupling.[4]
Inappropriate Solvent/Base
Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also act as the solvent or co-solvent.
The amine base is crucial for the Sonogashira catalytic cycle and helps to maintain a basic environment.
Low Reaction Temperature
If the reaction is sluggish, gently heat the mixture (e.g., to 40-60 °C).
While the C-I bond is reactive, gentle heating can increase the reaction rate without significantly promoting deiodination.[4]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is designed for the coupling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with an arylboronic acid, aiming for high yield of the coupled product while minimizing deiodination.
Schlenk flask or reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
Vessel Preparation: To a dry Schlenk flask, add tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the arylboronic acid, and K₃PO₄.
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
Reaction: Stir the mixture at 80 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for deiodination.
Technical Support Center: Optimization of Catalyst Loading for Reactions with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Disclaimer: Direct experimental data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is limited in publicly available literature. The protocols and data presented below are based on established methodologies for structurally similar substituted iodopyridines and should be considered as a starting point for optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of catalyst loading for various palladium-catalyzed cross-coupling reactions.
Issue
Potential Cause(s)
Troubleshooting Steps
Low or No Product Yield
1. Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. 2. Catalyst Deactivation/Decomposition: The catalyst may be poisoned by impurities or degrade under the reaction conditions. The pyridine nitrogen can also coordinate to the metal center, inhibiting catalytic activity. 3. Suboptimal Ligand or Base: The chosen ligand may not be suitable for the specific transformation, or the base may not be strong enough to facilitate the catalytic cycle. 4. Poor Substrate Solubility: The starting material or intermediates may not be fully dissolved in the reaction solvent.
1. Increase Catalyst Loading Incrementally: Systematically increase the palladium catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Use High-Purity Reagents: Ensure all reagents, including the substrate, coupling partner, and solvents, are of high purity and anhydrous where necessary. Degas the reaction mixture to remove oxygen. 3. Screen Ligands and Bases: Test a variety of phosphine or N-heterocyclic carbene (NHC) ligands and different inorganic or organic bases. For pyridine-containing substrates, bulkier ligands can sometimes mitigate catalyst inhibition. 4. Solvent Screening: Try different solvents or solvent mixtures to improve solubility.
Incomplete Conversion / Stalled Reaction
1. Low Catalyst Activity at Low Loading: The initial catalyst loading might be below the threshold required for complete conversion. 2. Product Inhibition: The product may coordinate to the palladium center more strongly than the starting material, leading to catalyst sequestration. 3. Change in Reaction Conditions: Fluctuations in temperature or inefficient stirring can lead to a stalled reaction.
1. Stepwise Catalyst Addition: Add a second portion of the catalyst after a certain reaction time if the reaction appears to have stalled. 2. Optimize Reaction Concentration: Diluting the reaction mixture can sometimes reduce product inhibition. 3. Ensure Consistent Conditions: Maintain a constant temperature and ensure vigorous stirring throughout the reaction.
Formation of Side Products (e.g., Homocoupling)
1. High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions like the homocoupling of the coupling partner. 2. Suboptimal Reaction Temperature: The temperature may be too high, leading to undesired side reactions. 3. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to the formation of byproducts.
1. Reduce Catalyst Loading: Once a reasonable yield is achieved, try to decrease the catalyst loading to find the optimal balance between reaction rate and selectivity. 2. Optimize Temperature: Screen a range of temperatures to identify the optimal window for the desired transformation. 3. Fine-tune Stoichiometry: Carefully control the ratio of the coupling partners.
Difficulty in Product Purification
1. Catalyst Residues: Residual palladium and ligand-related impurities can co-elute with the product. 2. Formation of Closely Eluting Byproducts: Side products may have similar polarity to the desired product, making chromatographic separation challenging.
1. Use Scavengers: Employ scavengers specific for palladium or phosphine ligands after the reaction is complete. 2. Optimize Reaction Conditions to Minimize Byproducts: Refer to the "Formation of Side Products" section to improve the purity of the crude product. 3. Explore Different Purification Techniques: Consider alternative chromatographic methods (e.g., reverse-phase chromatography) or crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for reactions with iodo-heterocycles. The optimal loading will depend on the specific reaction type (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the reactivity of the coupling partner, and the chosen ligand and base.
Q2: How does the electronic nature of the substituted pyridine affect the catalyst loading?
A2: The presence of both an electron-donating methoxy group and an electron-withdrawing carbamate group on the pyridine ring can influence its reactivity. The pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Therefore, careful optimization of the catalyst system, including the choice of ligand, is crucial. In some cases, a slightly higher catalyst loading might be necessary to overcome potential coordination to the pyridine nitrogen.
Q3: Can I reduce the catalyst loading for a large-scale synthesis?
A3: Yes, reducing the catalyst loading is highly desirable for large-scale synthesis to minimize costs and reduce palladium contamination in the final product. Once the reaction is optimized on a small scale, a systematic reduction of the catalyst loading (e.g., in 0.5 mol% or smaller increments) should be performed to determine the minimum amount of catalyst required to achieve a satisfactory yield and reaction time.
Q4: What are the signs of catalyst decomposition?
A4: A common sign of catalyst decomposition, particularly for palladium catalysts, is the formation of a black precipitate (palladium black). This indicates that the active Pd(0) species has aggregated and is no longer catalytically active. A color change in the reaction mixture that deviates from the expected catalytic cycle can also be an indicator.
Q5: How critical is the choice of ligand in optimizing catalyst loading?
A5: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting cross-coupling reactions with challenging substrates like substituted pyridines. A well-chosen ligand can stabilize the active catalytic species, promote the desired elementary steps in the catalytic cycle, and allow for lower catalyst loadings.
Experimental Protocols (Based on Analogous Systems)
The following are general experimental protocols for common cross-coupling reactions adapted for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate based on procedures for similar iodo-pyridines. These should be used as a starting point for optimization.
Suzuki-Miyaura Coupling
Parameter
Recommended Starting Condition
Range for Optimization
Palladium Catalyst
Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)
1 - 5 mol%
Ligand
(if using a precursor like Pd(OAc)₂) dppf or SPhos
Variety of phosphine or NHC ligands
Base
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
1.5 - 3.0 equiv
Boronic Acid/Ester
1.2 equiv
1.1 - 1.5 equiv
Solvent
1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
DMF, THF
Temperature
80 - 100 °C
60 - 120 °C
Time
12 - 24 h
4 - 48 h
Procedure:
To a degassed solution of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 equiv) and the boronic acid/ester (1.2 equiv) in the chosen solvent, add the base (2.0 equiv).
Add the palladium catalyst (and ligand, if applicable).
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling
Parameter
Recommended Starting Condition
Range for Optimization
Palladium Catalyst
PdCl₂(PPh₃)₂ (2 mol%)
1 - 5 mol%
Copper Co-catalyst
CuI (4 mol%)
2 - 10 mol%
Ligand
PPh₃ (if not part of the Pd complex)
Other phosphine ligands
Base
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
2.0 - 5.0 equiv
Terminal Alkyne
1.2 equiv
1.1 - 1.5 equiv
Solvent
THF or DMF
Toluene
Temperature
Room Temperature to 50 °C
Room Temperature to 80 °C
Time
4 - 12 h
2 - 24 h
Procedure:
To a solution of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (1.0 equiv) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
Add the terminal alkyne dropwise.
Stir the reaction at the specified temperature and monitor its progress.
Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Visualizations
Caption: General workflow for optimizing catalyst loading.
Troubleshooting low conversion in Buchwald-Hartwig amination of pyridyl iodides
This guide is intended for researchers, scientists, and drug development professionals encountering low conversion or other challenges during the Buchwald-Hartwig amination of pyridyl iodides. The unique electronic prope...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is intended for researchers, scientists, and drug development professionals encountering low conversion or other challenges during the Buchwald-Hartwig amination of pyridyl iodides. The unique electronic properties and coordinating ability of the pyridine ring can present specific difficulties compared to standard aryl halides.
Q1: My Buchwald-Hartwig amination of a pyridyl iodide is not working or showing very low conversion. What are the most common reasons for failure?
Failure in these reactions typically stems from a few key areas:
Inappropriate Catalyst/Ligand Combination: The electron-deficient nature and coordinating ability of the pyridine ring demand specific ligands. Standard phosphine ligands may be ineffective.
Incorrect Base Selection: The strength and solubility of the base are critical. The pKa of the amine and the sensitivity of the substrates to strong bases must be considered.
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Additionally, impurities like water or oxygen can deactivate the catalyst by hydrolyzing or oxidizing the phosphine ligand.[1]
Poor Reagent Quality: The purity of the pyridyl iodide, the amine, the solvent, and the base is paramount. Solvents must be anhydrous and degassed.[1]
Sub-optimal Reaction Conditions: Temperature and reaction time may need to be adjusted. Higher temperatures can often overcome activation energy barriers but can also lead to side reactions.[1]
Q2: I see my starting material being consumed, but the yield of the desired product is low. What are the likely side reactions?
Several side reactions can compete with the desired C-N coupling, leading to low yields despite starting material consumption:
Hydrodehalogenation: This is the replacement of the iodide with a hydrogen atom, reducing your starting material to a simple pyridine. This can be a significant side reaction, especially with primary amines.[1][2]
Homocoupling: Dimerization of the pyridyl iodide or the product can occur.
Beta-Hydride Elimination: This pathway can occur from the palladium-amide intermediate, particularly with primary aliphatic amines, and also leads to hydrodehalogenation of the pyridyl iodide.[2][3]
Catalyst Inhibition by Iodide: The iodide anion generated during the reaction can form unreactive palladium dimer species, slowing or stopping the catalytic cycle. This is a known issue for aryl iodides in general.[2][4]
Troubleshooting Workflow for Low Conversion
If you are experiencing low or no conversion, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low conversion issues.
Q3: Which ligands and palladium sources are best for pyridyl iodides?
The choice is critical. Due to the electron-deficient nature of the pyridine ring, bulky and electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[5]
Recommended Ligands: Sterically hindered biaryl phosphine ligands are often the most successful. Consider screening ligands such as XPhos, RuPhos, SPhos, or BrettPhos .[1][5] For some systems, bidentate ligands like XantPhos or BINAP can also be effective.[6][7][8]
Palladium Sources: While standard sources like Pd₂(dba)₃ or Pd(OAc)₂ are common, they require in situ formation of the active Pd(0) catalyst.[9] Using a palladium pre-catalyst (e.g., XPhos Pd G3) is often a better choice. Pre-catalysts can provide more consistent and reproducible results by ensuring the efficient generation of the active catalytic species.[1]
Q4: How do I select the right base for my reaction?
Base selection is a balance between reactivity and substrate compatibility.
Strong, Non-nucleophilic Bases: Bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective as they facilitate the deprotonation of the amine.[9] However, they are incompatible with base-sensitive functional groups.[4][10]
Weaker Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) offer broader functional group tolerance.[1][10] Cesium carbonate is often a good choice due to its solubility in common organic solvents.[10] These weaker bases may require higher reaction temperatures to achieve good conversion.[10]
Data Presentation: Key Parameter Optimization
The optimal conditions are highly substrate-dependent. The following tables summarize general recommendations for optimizing the reaction.
Table 1: Ligand Selection Guide for Pyridyl Aminations
Ligand Class
Examples
Recommended For
Key Considerations
Monodentate Biaryl Phosphines
XPhos, RuPhos, SPhos, BrettPhos
General purpose, highly active for heteroaryl halides. Effective for primary and secondary amines.[1][3][5]
Often the first choice for challenging couplings. Bulky nature can suppress side reactions.
Bidentate Phosphines
BINAP, XantPhos
Can be effective, particularly for preventing palladium iodide dimer formation.[2][6][7]
May be less active than monodentate ligands for some pyridyl systems.
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Can be highly active, especially for aryl chlorides, but also applicable to iodides.[11]
Offers an alternative to phosphine ligands with different stability and reactivity profiles.
Table 2: Base & Solvent Compatibility
Base
Common Solvents
Temperature Range (°C)
Notes
NaOtBu
Toluene, Dioxane, THF
80 - 110
Very strong base, high reactivity. Not suitable for base-sensitive substrates.[9]
LHMDS
Toluene, THF
80 - 110
Strong base, can improve tolerance for some protic functional groups.[12]
Cs₂CO₃
Dioxane, Toluene, THF
90 - 120
Weaker base, good for sensitive substrates. Higher solubility than other carbonates.[8][10]
K₃PO₄
Dioxane, Toluene
100 - 130
Weaker base, often requires higher temperatures.[1]
Catalytic Cycle and Points of Failure
Understanding the catalytic cycle helps to rationalize troubleshooting efforts. The pyridine nitrogen can interfere at multiple stages.
Caption: The Buchwald-Hartwig catalytic cycle and potential failure points.
Example Experimental Protocol
This protocol is a general starting point for the amination of a pyridyl iodide with a secondary amine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Removal of palladium catalyst from tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate reaction
Topic: Removal of Palladium Catalyst from tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate Reaction Mixtures This technical support guide is intended for researchers, scientists, and drug development professionals encoun...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Removal of Palladium Catalyst from tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate Reaction Mixtures
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving pyridine-containing compounds?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate with palladium species, forming stable, soluble complexes that are difficult to remove using standard purification methods like simple filtration. This strong binding, or chelation, keeps the palladium solubilized in the organic phase, making its separation from the desired product challenging.[1]
Q2: Does the tert-butyl carbamate (Boc) protecting group on my molecule present any additional challenges?
A2: While the pyridine moiety is the primary concern for palladium chelation, the carbamate group could potentially have a secondary interaction with palladium species. Palladium-catalyzed reactions involving Boc-protected amines are common, and the Boc group can direct C-H activation, indicating an interaction with the catalyst. This interaction might further contribute to the difficulty of removing the palladium catalyst from the final product.
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs.[1] For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) is typically low. This often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage of the medication.[1] It is crucial for drug development professionals to consult the latest ICH Q3D guidelines for specific limits.[1]
Q4: What are the most common methods for removing palladium catalysts?
A4: The choice of method depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble). Common techniques include:
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]
Adsorption: Using materials like activated carbon to bind the palladium.[1]
Chromatography: Column chromatography can significantly reduce palladium levels.[1]
Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to palladium.[1]
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[1]
Q5: How can I accurately measure the amount of residual palladium in my product?
A5: Accurate quantification of residual palladium is critical. The most common and sensitive methods are:
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[1]
For rapid in-process monitoring, other techniques like X-ray fluorescence are also validated.[1]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Simple filtration through Celite is not removing the palladium.
Symptom: The filtrate remains colored, and analysis shows high levels of residual palladium.
Possible Cause: The palladium in your reaction is likely in a soluble (homogeneous) form, possibly chelated to your pyridine-containing product. Filtration is only effective for insoluble (heterogeneous) palladium.[2]
Solution:
Switch to a Scavenging Method: Use a solid-supported scavenger designed to bind soluble palladium. Thiol-based scavengers are often effective.[3]
Activated Carbon Treatment: Treat the reaction mixture with activated carbon, which can adsorb soluble palladium species.[1]
Induce Precipitation: In some cases, changing the solvent or adding an anti-solvent may cause the palladium complex to precipitate, allowing for removal by filtration.
Problem 2: My palladium scavenger is not working effectively.
Symptom: Residual palladium levels are still above the acceptable limit after treatment with a scavenger.
Possible Causes & Solutions:
Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the reaction solvent.
Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your specific system.[3][4]
Insufficient Scavenger Amount or Time: Using too little scavenger or not allowing enough time for it to work will result in incomplete removal.
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 3-5 equivalents) and optimize the stirring time and temperature.[1][5]
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently coming into contact with the palladium species.
Solution: Ensure vigorous stirring of the reaction mixture during scavenger treatment.
Problem 3: I am losing my product during the palladium removal step.
Symptom: The yield of the final product is significantly lower after treatment with a scavenger or activated carbon.
Possible Cause: Your product is being non-specifically adsorbed onto the scavenger or activated carbon. This is a known issue, especially with activated carbon.[4]
Solutions:
Wash Thoroughly: After filtering off the scavenger or carbon, wash the filter cake with a generous amount of fresh solvent to recover as much of the adsorbed product as possible.[1]
Reduce the Amount: Use the minimum effective amount of the scavenger or carbon to reduce product loss.
Try a Different Scavenger: Some scavengers may have a lower affinity for your product than others. Experiment with different types to find the best balance of palladium removal and product recovery.
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of various palladium removal methods from different reaction types, which can serve as a guide for your experiments.
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
Dissolution: Dissolve the crude tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
Dissolution: Dissolve the crude product in an appropriate solvent.
Carbon Addition: Add activated carbon to the solution. A typical starting point is 1-2 times the weight of the crude product.[1]
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]
Washing: Wash the celite pad with fresh solvent.
Concentration: Concentrate the filtrate to obtain the product.
Analysis: Determine the residual palladium concentration.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Workup procedure for reactions involving tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarb...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The following information is designed to address common issues encountered during the workup procedure for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate?
A1: Tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a solid, organic compound. Key quantitative data is summarized in the table below.
Q2: In which common reactions is this compound used?
A2: This compound is an iodo-substituted pyridine derivative, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling (formation of C-C bonds with boronic acids)
Sonogashira Coupling (formation of C-C bonds with terminal alkynes)
Buchwald-Hartwig Amination (formation of C-N bonds with amines)
Q3: What are the general safety precautions when working with this compound?
A3: It is classified as an irritant and harmful if swallowed.[2][3] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific problems that may arise during the workup of reactions involving tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Issue 1: Emulsion Formation During Aqueous Extraction
Problem: A stable emulsion forms between the organic and aqueous layers during extraction, making separation difficult.
Possible Causes:
Presence of polar byproducts or unreacted starting materials.
High concentration of salts.
Vigorous shaking of the separatory funnel.
Solutions:
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Filtration: Pass the emulsified mixture through a pad of Celite or filter paper.
Solvent Addition: Add more of the organic solvent to dilute the mixture.
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
Issue 2: Product Precipitation at the Interface
Problem: A solid precipitates at the interface of the organic and aqueous layers.
Possible Causes:
Poor solubility of the product or a byproduct in both the organic and aqueous phases.
Change in pH leading to precipitation.
Solutions:
Solvent Addition: Try adding more of the organic solvent to dissolve the precipitate. If that fails, a different, more polar or less polar organic solvent could be tested on a small scale.
Filtration: Filter the entire mixture to isolate the solid. The solid can then be washed separately and the filtrate returned to the separatory funnel for layer separation.
pH Adjustment: If the precipitate is suspected to be a salt, careful adjustment of the pH of the aqueous layer with dilute acid or base may redissolve it.
Problem: The final product is contaminated with residual palladium catalyst, often appearing as a black or dark-colored solid.
Possible Causes:
Incomplete removal of the catalyst during the workup.
Precipitation of palladium black.
Solutions:
Filtration through Celite: After the reaction, dilute the mixture with the extraction solvent and filter it through a pad of Celite. This can remove a significant portion of the heterogeneous catalyst.
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium bisulfite can help to scavenge residual palladium. A wash with aqueous ammonium chloride can also be effective.
Charcoal Treatment: Stirring the organic solution of the product with activated charcoal for a short period, followed by filtration, can help remove colored impurities and some catalyst residues.
Issue 4: Cleavage of the Boc Protecting Group
Problem: The tert-butoxycarbonyl (Boc) protecting group is partially or fully cleaved during the workup.
Possible Causes:
Exposure to strongly acidic conditions. Standard workups for pyridine-containing compounds often involve an acid wash to remove basic impurities, but this can be detrimental to the Boc group.
Solutions:
Avoid Strong Acids: Use a very dilute acid (e.g., 0.1 M HCl) for a short duration or opt for a wash with a saturated aqueous solution of ammonium chloride (pH ~4.5-5.5) as a milder alternative.
Bicarbonate Wash: Immediately after any acidic wash, neutralize the organic layer with a saturated sodium bicarbonate solution to prevent prolonged exposure to acidic conditions.
Direct Purification: If the product is sensitive to aqueous workup, consider filtering the reaction mixture through a plug of silica gel and directly proceeding to column chromatography for purification.
Experimental Protocols
Standard Workup Procedure for a Suzuki Coupling Reaction
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts. Wash the filter cake with the same organic solvent.
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
Water (to remove water-soluble impurities).
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).
Brine (to facilitate layer separation and remove residual water).
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel.
Visualization
Experimental Workflow for a Typical Cross-Coupling Reaction and Workup
Caption: A generalized workflow for cross-coupling reactions and subsequent workup.
Comparative Analysis of Substituted Pyridinyl Carbamates for Drug Discovery
A detailed look at the 1H NMR spectral data of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and a key structural analogue. This guide provides a comparative analysis of the 1H NMR spectroscopic data of tert-Butyl 5-i...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed look at the 1H NMR spectral data of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and a key structural analogue.
This guide provides a comparative analysis of the 1H NMR spectroscopic data of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and a structurally related analogue, tert-Butyl 4-methoxypyridin-2-ylcarbamate. The inclusion of an iodine atom in the pyridine ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the impact of such a substitution on the chemical environment of the molecule, as reflected in its 1H NMR spectrum.
1H NMR Data Comparison
The following tables summarize the experimental 1H NMR data for tert-Butyl 4-methoxypyridin-2-ylcarbamate and the predicted data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The predicted values are based on established substituent effects on the chemical shifts of pyridine ring protons. The introduction of an electron-withdrawing iodine atom is expected to deshield the adjacent protons, causing a downfield shift in their resonance signals.
Table 1: Experimental 1H NMR Data for tert-Butyl 4-methoxypyridin-2-ylcarbamate
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
8.01
d, J=5.6 Hz
1H
H-6
7.35
s
1H
NH
6.98
d, J=2.4 Hz
1H
H-3
6.65
dd, J=5.6, 2.4 Hz
1H
H-5
3.85
s
3H
-OCH3
1.52
s
9H
-C(CH3)3
Solvent: CDCl3, Reference: TMS at 0.00 ppm.
Table 2: Predicted 1H NMR Data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
8.2-8.4
s
1H
H-6
7.4-7.6
s
1H
NH
7.1-7.3
s
1H
H-3
3.9-4.1
s
3H
-OCH3
1.52
s
9H
-C(CH3)3
Prediction based on the deshielding effect of the iodine atom at the 5-position, leading to downfield shifts for the adjacent H-6 and nearby H-3 protons.
Experimental Protocols
Synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
A plausible synthetic route involves the N-tert-butoxycarbonylation of 2-amino-5-iodo-4-methoxypyridine.
Materials:
2-amino-5-iodo-4-methoxypyridine
Di-tert-butyl dicarbonate (Boc2O)
Triethylamine (TEA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
To a solution of 2-amino-5-iodo-4-methoxypyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
1H NMR Spectroscopy
Instrumentation and Parameters:
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
Solvent: Chloroform-d (CDCl3)
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Temperature: 298 K
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay: 1.0 s
Sample Preparation:
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl3.
Transfer the solution to a 5 mm NMR tube.
Acquire the 1H NMR spectrum using the parameters listed above.
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
Integrate the signals and determine the chemical shifts relative to the TMS reference.
Structural Comparison and Rationale
The following diagram illustrates the structural relationship between the two compounds and the key difference that influences their 1H NMR spectra.
Caption: Structural comparison of the two carbamate derivatives.
The key structural difference is the presence of an iodine atom at the C5 position of the pyridine ring in tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. This substitution is the primary reason for the predicted differences in their 1H NMR spectra. The electronegative and bulky iodine atom alters the electronic distribution and steric environment of the pyridine ring, leading to the observable changes in the chemical shifts of the neighboring protons. This comparative analysis is crucial for confirming the success of synthetic modifications and for understanding the structure-activity relationships in drug design.
Comparative
Comparative 13C NMR Analysis: Tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbama...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents a predicted spectrum based on established substituent effects and compares it with the experimentally determined spectrum of a structurally similar analog, tert-Butyl (4-methoxyphenyl)carbamate. This comparison offers valuable insights into the influence of the pyridine ring and the iodine substituent on carbon chemical shifts.
Predicted and Experimental 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and the experimental data for tert-Butyl (4-methoxyphenyl)carbamate. The assignments for the target compound are based on the additive effects of the iodo, methoxy, and tert-butylcarbamate substituents on a pyridine ring.
Carbon Atom
Predicted Chemical Shift (δ, ppm) for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Experimental Chemical Shift (δ, ppm) for tert-Butyl (4-methoxyphenyl)carbamate[1]
C=O
~153
153.20
C(CH₃)₃
~81
80.10
C(CH₃)₃
~28
28.30
OCH₃
~56
55.40
Pyridine C2
~158
-
Pyridine C3
~108
-
Pyridine C4
~155
-
Pyridine C5
~85
-
Pyridine C6
~148
-
Benzene C1
-
131.40
Benzene C2, C6
-
120.50
Benzene C3, C5
-
114.10
Benzene C4
-
155.60
Analysis and Comparison
The tert-butyl carbamate and methoxy functional groups are expected to have characteristic chemical shifts. For the tert-butyl carbamate group, the carbonyl carbon (C=O) is predicted to appear around 153 ppm, the quaternary carbon (C(CH₃)₃) around 81 ppm, and the methyl carbons (C(CH₃)₃) around 28 ppm. These predictions are in close agreement with the experimental data for tert-butyl (4-methoxyphenyl)carbamate[1]. The methoxy carbon (OCH₃) is predicted to be around 56 ppm, which is also consistent with the experimental data of the analog[1].
The primary difference in the spectra will arise from the aromatic core. In tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, the pyridine ring carbons are influenced by the electron-donating methoxy and amino groups (of the carbamate) and the electron-withdrawing and heavy atom effect of the iodine. The iodine at C5 is expected to cause a significant upfield shift for this carbon due to the heavy atom effect. The other pyridine carbons (C2, C3, C4, and C6) will be influenced by the interplay of the electronic effects of all three substituents. In contrast, the benzene ring carbons of tert-Butyl (4-methoxyphenyl)carbamate show a more straightforward substitution pattern with an ether and a carbamate group.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of an organic compound like tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
1. Sample Preparation:
Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity.
Tune and match the 13C probe.
3. Data Acquisition:
A standard proton-decoupled 13C NMR experiment is typically performed.
Key acquisition parameters to set include:
Pulse angle (typically 30-45°).
Acquisition time (typically 1-2 seconds).
Relaxation delay (D1, typically 2 seconds, but may need to be longer for quaternary carbons).
Number of scans (NS, from several hundred to several thousand, depending on the sample concentration).
Spectral width (typically 0-220 ppm).
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the resulting spectrum.
Reference the spectrum to the TMS signal at 0 ppm.
Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative without specific parameter adjustments).
Visualizing the Structures
To aid in the comparison, the chemical structures of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its analog, tert-Butyl (4-methoxyphenyl)carbamate, are presented below.
Comparative Analysis of Mass Spectrometry Data for Tert-Butyl 5-Iodo-4-Methoxypyridin-2-ylcarbamate and Halogenated Analogs
A Guide for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analyti...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure. This guide offers a comparative analysis of the mass spectrometry data for tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in pharmaceutical synthesis, and its bromo- and chloro-analogs. Understanding the mass spectral behavior of this series of halogenated pyridinylcarbamates can aid researchers in compound identification, purity assessment, and the interpretation of fragmentation patterns.
Molecular Characteristics of the Analyzed Compounds
The fundamental physicochemical properties of tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its analogs are summarized below. These values are foundational for the interpretation of their respective mass spectra.
Note: The bromo- and chloro- analogs will exhibit characteristic isotopic patterns due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols
A general procedure for acquiring mass spectrometry data for these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.
Sample Preparation:
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Dilute the stock solution to a final concentration of 10-100 ng/mL with the initial mobile phase composition.
Filter the final solution through a 0.22 µm syringe filter prior to injection.
LC-MS System and Conditions:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to ensure separation from impurities, for example, a linear gradient from 5% to 95% Mobile Phase B over 8 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualization of Analytical Workflow and Fragmentation
To facilitate a clear understanding of the analytical process and expected molecular fragmentation, the following diagrams are provided.
Caption: A typical experimental workflow for the LC-MS analysis of pyridinylcarbamate derivatives.
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. A critical parameter in these transformations is the choice of the halogen on the pyridine ring. This guide provides an objective comparison of the reactivity of iodo- and bromo-pyridines, supported by experimental data, to inform substrate selection and reaction optimization.
Core Principle: The Impact of the Carbon-Halogen Bond
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often rate-determining and involves the cleavage of the C-X bond.
The general trend for C-X bond dissociation energy (BDE) is:
C-Cl > C-Br > C-I
A weaker bond requires less energy to break, leading to a lower activation energy for the oxidative addition step. Consequently, the reactivity of halopyridines follows the inverse trend of the bond strength.[1][2][3]
Iodopyridines, possessing the weakest carbon-halogen bond among the common halogens, are generally the most reactive substrates in cross-coupling reactions.[4][5][6] This enhanced reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times, and lower catalyst loadings) compared to their bromo- and chloro- counterparts.[3]
Data Presentation: Quantitative Comparison in Key Cross-Coupling Reactions
The following tables summarize representative experimental data comparing the performance of iodo- and bromo-pyridines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a new C-C bond between a halopyridine and an organoboron compound.
Substrate
Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Approx. Yield (%)
3-Bromopyridine
Phenylboronic Acid
Pd(OAc)₂ / Benzimidazolium Salt
K₂CO₃
DMF/H₂O
120 (MW)
0.17
70
2-Bromo-4-iodo pyridine
Arylboronic Acid
Pd(OAc)₂ (2 mol%) / SPhos
K₂CO₃
Toluene/H₂O
100
8
90-98
2-Bromo -4-iodopyridine
Arylboronic Acid
Pd₂(dba)₃ / tBu₃P
K₂CO₃
Dioxane
100
12
>95 (for second coupling)
3-Bromopyridine
Arylboronic Acid
Pd(PPh₃)₄ (3 mol%)
Na₂CO₃
Toluene/EtOH/H₂O
80
6
~85-95
Note: In the case of 2-bromo-4-iodopyridine, the initial, more facile reaction occurs at the highly reactive C-I bond. The subsequent coupling at the C-Br bond requires a more active catalyst system.[1][3][4][7]
Table 2: Heck Coupling
The Heck reaction forms a C-C bond by coupling the halopyridine with an alkene.
Substrate
Alkene
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Approx. Yield (%)
3-Iodopyridine
Butyl Acrylate
Pd(OAc)₂ / Supramolecular Ligand L
K₂CO₃
Toluene
130
1
60
3-Bromopyridine
Butyl Acrylate
Pd(OAc)₂ / Supramolecular Ligand L
K₂CO₃
Toluene
130
1
~60-70
Note: While iodides are generally more reactive, highly active catalyst systems and elevated temperatures can sometimes lead to comparable yields for both iodo- and bromo-pyridines, although reaction rates for iodides are typically faster.[8][9]
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form a C-N bond between the halopyridine and an amine.
Substrate
Amine
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Approx. Yield (%)
2-Bromo-4-iodo pyridine
Generic Amine
Pd(OAc)₂ (2 mol%) / Xantphos
Cs₂CO₃
Toluene
110
12-24
85-95
2,6-Diiodo pyridine
Aminothiophene
Pd(OAc)₂ / Xantphos
Cs₂CO₃
Dioxane
120
-
High proportion of di-aminated product
2,6-Dibromo pyridine
Aminothiophene
Pd(OAc)₂ / Xantphos
Cs₂CO₃
Dioxane
120
-
Moderate proportion of di-aminated product
Note: The higher reactivity of the C-I bond is evident in dihalopyridines, where selective mono-amination at the iodo position is readily achievable, and di-substitution occurs more readily with diiodopyridines than with dibromopyridines under the same conditions.[2][4][5]
Mandatory Visualizations
The following diagrams illustrate the fundamental processes and relationships discussed.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for comparative cross-coupling reactions.
A Comparative Guide to Alternative Building Blocks for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridinyl scaffolds is a cornerstone in the synthesis of novel therapeutics and functional materials. tert-Butyl 5-iodo-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridinyl scaffolds is a cornerstone in the synthesis of novel therapeutics and functional materials. tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is a valuable building block for these endeavors, offering a reactive site for palladium-catalyzed cross-coupling reactions. However, to optimize synthetic routes, improve cost-effectiveness, and explore diverse chemical space, a thorough understanding of its alternatives is essential. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed protocols.
This report details the relative reactivity, advantages, and disadvantages of bromo, triflate, and boronic ester analogs of the parent iodo-compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Executive Summary of Alternatives
The choice of a building block for cross-coupling reactions is a critical decision that influences reaction conditions, yields, and overall synthetic strategy. The primary alternatives to tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate each present a unique profile of reactivity and utility.
tert-Butyl 5-bromo-4-methoxypyridin-2-ylcarbamate: A cost-effective and readily available alternative. While generally less reactive than the iodo analog, it often provides excellent yields with appropriate catalyst and ligand selection, offering a balance between reactivity and stability.
tert-Butyl 4-methoxy-5-(trifluoromethylsulfonyloxy)pyridin-2-ylcarbamate: A highly reactive alternative, often comparable to or exceeding the reactivity of the iodo-compound, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. Its synthesis from the corresponding phenol allows for late-stage functionalization strategies.
tert-Butyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate: As a boronic acid pinacol ester, this building block reverses the roles of the coupling partners in Suzuki-Miyaura reactions. It offers excellent stability, is commercially available, and allows for coupling with a wide range of aryl and heteroaryl halides and triflates.
Comparative Performance in Key Cross-Coupling Reactions
The utility of these building blocks is best assessed through their performance in widely used palladium-catalyzed cross-coupling reactions. The following sections provide a comparative analysis based on a compilation of literature data for analogous systems, highlighting the expected trends in reactivity and yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the electrophilic partner is heavily dependent on the nature of the leaving group.
General Reactivity Trend: Triflate ≈ Iodo > Bromo
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
Note: The data presented is representative of typical yields for analogous systems and may vary based on specific substrates and optimized reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. Similar to the Suzuki reaction, the efficiency is influenced by the C-X bond strength of the electrophile.
General Reactivity Trend: Iodo > Bromo > Triflate
Table 2: Comparative Performance in Sonogashira Coupling
Building Block
Coupling Partner
Catalyst System (Typical)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Iodo-Derivative
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
THF
Et₃N
25-40
4-8
>90
Bromo-Derivative
Phenylacetylene
Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (6-10 mol%)
THF/DMF
Et₃N
60-80
12-24
~70-85
Triflate-Derivative
Phenylacetylene
Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
DMF
Et₃N
80-100
24
~50-70
Note: The data presented is representative of typical yields for analogous systems and may vary based on specific substrates and optimized reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl halides.
General Reactivity Trend: Iodo > Bromo > Triflate
Table 3: Comparative Performance in Buchwald-Hartwig Amination
Note: The data presented is representative of typical yields for analogous systems and may vary based on specific substrates and optimized reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions. These should serve as a starting point for optimization with specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
To an oven-dried Schlenk flask, add the aryl halide/triflate, arylboronic acid/ester, and base.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add the palladium catalyst, followed by the degassed solvent.
Stir the mixture at the desired temperature until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
A typical workflow for a Sonogashira cross-coupling reaction.
Materials:
Aryl halide (1.0 mmol)
Terminal alkyne (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI, 4-10 mol%)
Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 mmol)
Degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
To a dry Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
Evacuate and backfill with an inert gas.
Add the degassed solvent and the amine base.
Add the terminal alkyne dropwise and stir at the appropriate temperature.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
Dry the organic layer, concentrate, and purify by chromatography.
General Protocol for Buchwald-Hartwig Amination
A typical workflow for a Buchwald-Hartwig amination reaction.
Materials:
Aryl halide/triflate (1.0 mmol)
Amine (1.2 mmol)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 mmol)
Anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL)
Procedure:
In a glovebox or under an inert atmosphere, add the aryl halide/triflate, amine, base, palladium precatalyst, and ligand to a dry Schlenk flask.
Add the degassed solvent.
Seal the flask and heat with stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the product by flash column chromatography.
Conclusion and Recommendations
The selection of the optimal building block for the functionalization of the 4-methoxy-2-aminopyridine scaffold is a multifactorial decision.
For maximal reactivity and mild reaction conditions , particularly in Sonogashira couplings, tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate remains the preferred choice.
tert-Butyl 5-bromo-4-methoxypyridin-2-ylcarbamate offers a cost-effective and stable alternative , providing good to excellent yields in most cross-coupling reactions with careful optimization of the catalytic system.
The triflate derivative is a highly reactive option, especially for Suzuki-Miyaura and Buchwald-Hartwig aminations, and is particularly useful when the precursor phenol is readily available.
The boronic ester derivative provides a strategic advantage by reversing the polarity of the Suzuki-Miyaura coupling, enabling the use of a wide array of commercially available aryl and heteroaryl halides.
Ultimately, the choice of the building block will depend on the specific synthetic strategy, the desired substitution pattern, the required reaction scale, and economic considerations. This guide provides the foundational data and protocols to enable researchers to make informed decisions in their synthetic endeavors.
A Comparative Spectroscopic Guide to Substituted 2-Aminopyridine Intermediates and Their Heterocyclic Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic scaffolds is a critical decision in the design of novel therapeutics. Substituted 2-aminopyridines are a prominen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic scaffolds is a critical decision in the design of novel therapeutics. Substituted 2-aminopyridines are a prominent class of intermediates due to their versatile reactivity and presence in numerous FDA-approved drugs. This guide provides a comparative analysis of the spectroscopic data for a representative 2-aminopyridine intermediate, 2-amino-5-bromopyridine, alongside two common alternative heterocyclic scaffolds: 2-amino-5-chloropyrimidine and 2-amino-4-methylthiazole. Detailed experimental protocols for their synthesis and spectroscopic characterization are also presented to support reproducibility and further investigation.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the selected heterocyclic intermediates. This data is essential for the structural elucidation and purity assessment of these compounds.
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.
Stir the mixture at 25°C for 2 hours.
Wash the reaction mixture with 40ml of saturated sodium chloride solution. The aqueous phase is the upper layer.
Separate the organic layer and wash it 2-3 times with 20ml of water.
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.
Cool the oil with ice water and add water to precipitate a solid crude product.
Recrystallize the crude product from benzene, filter, and dry to obtain the final product.
Suspend 76g (1 mole) of thiourea in 200 cc. of water in a 500-cc. flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
While stirring, add 92.5g (1 mole) of chloroacetone over a period of thirty minutes.
Reflux the resulting yellow solution for two hours.
Cool the mixture and, with continuous stirring, add 200g of solid sodium hydroxide while cooling.
Separate the upper oily layer and extract the aqueous layer three times with a total of 300 cc. of ether.
Combine the oil with the ethereal extracts, dry over 30g of solid sodium hydroxide, and filter.
Remove the ether by distillation and distill the remaining oil under reduced pressure to collect the product at 130–133°C/18 mm.
Spectroscopic Analysis Protocols
1. NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
2. Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (ESI): For Electrospray Ionization (ESI), infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Set the instrument to positive ion mode to observe the [M+H]⁺ ion.
Data Acquisition (EI): For Electron Ionization (EI), introduce a small amount of the solid or a solution of the sample into the instrument, where it is vaporized and then ionized by an electron beam. The molecular ion (M⁺) and characteristic fragment ions are observed.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and analysis of these heterocyclic intermediates and a representative signaling pathway where such molecules might act as inhibitors.
Comparative HPLC Purity Analysis of Synthesized tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its Bromo-Analog
A Guide for Researchers in Drug Discovery and Development In the landscape of pharmaceutical research and development, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, sa...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of synthesized tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate, a key building block in medicinal chemistry, against its commercially available bromo-analog, tert-Butyl 5-bromo-4-methoxypyridin-2-ylcarbamate. High-Performance Liquid Chromatography (HPLC) was employed as the analytical technique for this assessment, offering high resolution and quantitative accuracy.
Introduction to the Analytes
Substituted pyridines are a cornerstone in the synthesis of numerous pharmaceutical compounds. The functionalization of the pyridine ring with moieties such as halogens and carbamates provides a versatile scaffold for developing novel therapeutic agents. The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product.
This guide focuses on the HPLC purity analysis of:
The structural similarity of these compounds, differing only in the halogen at the 5-position, makes for a relevant and insightful comparison of their purity profiles under identical analytical conditions.
Experimental Protocol: HPLC Purity Analysis
A detailed experimental protocol was developed for the reversed-phase HPLC analysis of both the synthesized tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its bromo-analog.
Instrumentation and Consumables:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Standard and Sample Concentration: 1.0 mg/mL
Chromatographic Conditions:
Parameter
Condition
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Run Time
25 minutes
Gradient Program
See Table 1
Table 1: Mobile Phase Gradient Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
25.0
90
10
Sample Preparation:
Standard and sample solutions were prepared by dissolving the respective compounds in the sample diluent to a final concentration of 1.0 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental and Logical Workflow
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical framework for the comparative assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical framework for the comparative purity assessment.
Results and Discussion
The HPLC analysis of the synthesized tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and the commercial tert-Butyl 5-bromo-4-methoxypyridin-2-ylcarbamate provided the following quantitative data.
The synthesized iodo-compound exhibited a high purity of 98.5%, which is generally acceptable for many research and early-stage development applications. Its retention time was longer than the bromo-analog, which is expected due to the higher molecular weight and potential for stronger interaction with the C18 stationary phase.
The bromo-analog, being a commercially available compound, showed a slightly higher purity of 99.2% with fewer detectable impurities. This highlights the rigorous quality control measures often in place for commercial chemical building blocks. The presence of three minor impurities in the synthesized product suggests that further optimization of the synthesis and purification protocol could be beneficial to achieve a higher purity grade.
Conclusion
The developed reversed-phase HPLC method proved to be effective for the purity determination of both tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its bromo-analog. The synthesized iodo-compound demonstrated a high level of purity, suitable for its intended use as a synthetic intermediate. The comparison with a commercially available, structurally similar alternative provides a valuable benchmark for quality assessment. For researchers and drug development professionals, this guide underscores the importance of robust analytical methods like HPLC in ensuring the quality and consistency of critical chemical intermediates. Further purification of the synthesized product could be considered if a higher purity threshold is required for downstream applications.
Comparative
A Comparative Guide to the X-ray Crystal Structures of Pyridinylcarbamate Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray crystal structures of several pyridinylcarbamate compounds. The objective is to offer a clear, data-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several pyridinylcarbamate compounds. The objective is to offer a clear, data-driven comparison of their solid-state conformations and intermolecular interactions, which are critical for understanding their physicochemical properties and potential applications in drug design.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of structurally similar pyridinylcarbamate compounds. These compounds, o-tolyl N-(pyridin-3-yl)carbamate monohydrate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrate, are notably isostructural, providing a direct basis for comparison of the impact of substituent changes on the crystal packing.[1]
Parameter
o-tolyl N-(pyridin-3-yl)carbamate monohydrate (I)
2-bromophenyl N-(pyridin-3-yl)carbamate monohydrate (II)
Chemical Formula
C13H12N2O2·H2O
C12H9BrN2O2·H2O
Space Group
P21/c
P21/c
a (Å)
9.8905(4)
Not explicitly stated in abstract
b (Å)
21.5491(9)
Not explicitly stated in abstract
c (Å)
8.9818(4)
Not explicitly stated in abstract
β (°)
111.1277(13)
Not explicitly stated in abstract
V (ų)
1785.62(13)
Not explicitly stated in abstract
Z
4
4
Primary Hydrogen Bonding
Cyclic (N—H⋯O—H⋯N)2 dimers [R4⁴(14) rings]
Cyclic (N—H⋯O—H⋯N)2 dimers [R4⁴(14) rings]
Supramolecular Structure
2D planar sheets parallel to the (100) plane
2D planar sheets parallel to the (100) plane
Intramolecular Bonds
Weak C—H⋯O hydrogen bond
Weak C—H⋯O hydrogen bond
Data for o-tolyl N-(pyridin-3-yl)carbamate monohydrate is presented as a representative example for the isostructural pair. The abstract for the 2-bromophenyl derivative confirms it is isomorphous and isostructural.[1]
Experimental Protocols
The determination of the X-ray crystal structures for the compared compounds generally follows a standard procedure in small-molecule crystallography. A detailed, generalized protocol is outlined below.
Single Crystal X-ray Diffraction (SC-XRD)
Crystal Growth: Single crystals of the pyridinylcarbamate compounds suitable for X-ray diffraction are typically grown from a solution by slow evaporation of a suitable solvent or by vapor diffusion.
Data Collection: A selected single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model or located from the difference Fourier map and refined isotropically.[1] The final structure is validated using tools like CHECKCIF.
Comparative Workflow
The following diagram illustrates the logical workflow for the comparison of the crystal structures of similar pyridinylcarbamate compounds.
Caption: Workflow for comparative X-ray crystallography of pyridinylcarbamates.
This guide highlights the importance of X-ray crystallography in elucidating the subtle structural variations within a class of related compounds. For drug development professionals, such comparative data is invaluable for understanding crystal packing, polymorphism, and the influence of molecular conformation on biological activity. The isostructural nature of the o-tolyl and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates, for example, suggests that the primary hydrogen bonding motifs are robust to substitution at the ortho position of the phenyl ring, a key insight for crystal engineering and formulation development.[1] Further analysis of larger series, such as the methoxyphenyl- and monohalophenyl-N-pyridinylcarbamates, can provide a more comprehensive understanding of the structure-property relationships within this chemical space.[1]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of Iodopyridines
For researchers, scientists, and drug development professionals, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Iodopyridines, in particular, serve as versatile buil...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Iodopyridines, in particular, serve as versatile building blocks due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. Among the most powerful methods for forging new carbon-carbon bonds are the Suzuki-Miyaura and Stille couplings. This guide provides an objective, data-driven comparison of these two indispensable reactions for the functionalization of iodopyridines, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Couplings
High toxicity of organotin reagents and byproducts.
Reagent Stability
Boronic acids can be prone to protodeboronation; boronate esters offer greater stability.
Organostannanes are generally stable to air and moisture.[1][2]
Reaction Conditions
Typically requires a base (e.g., carbonates, phosphates) for activation of the organoboron reagent.
Often proceeds under neutral or mildly basic conditions.
Functional Group Tolerance
Generally good, but can be sensitive to strong bases.[3]
Excellent, tolerates a wide range of functional groups.[4]
Byproduct Removal
Boron byproducts are often water-soluble and easily removed through aqueous workup.[3]
Tin byproducts can be challenging to remove from the reaction mixture, often requiring specific purification techniques.[3]
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling is often dictated by the specific substrate and the desired outcome. The following tables summarize quantitative yield data from the literature to provide a comparative perspective on the efficacy of each method for the functionalization of pyridines.
Suzuki Coupling of Iodopyridines with Phenylboronic Acid
The Suzuki coupling is highly effective for the functionalization of iodopyridines, consistently affording high yields of the corresponding phenylpyridines.
While direct head-to-head comparative data for iodopyridines is sparse in the literature, a study on the functionalization of a brominated diazocine (a related nitrogen-containing heterocycle) provides valuable insights into the relative performance of Suzuki and Stille couplings with various arylating agents. Given the higher reactivity of the C-I bond compared to the C-Br bond, similar or even better yields can be anticipated for the corresponding iodopyridines.
From this data, a clear trend emerges: the Stille coupling often provides more consistent and higher yields, particularly with electronically challenging or sterically hindered substrates, as well as with other heterocyclic coupling partners.[3] The Suzuki coupling, while excellent for many standard transformations, can be more sensitive to steric hindrance and the electronic properties of the coupling partners.[3]
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille couplings of an iodopyridine. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine
This protocol is a generalized procedure based on established methods for the Suzuki coupling of iodopyridines.[1]
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF, 5 mL)
Optional: Additive (e.g., CsF or CuI)
Procedure:
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine and the palladium catalyst.
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
Add the degassed solvent via syringe, followed by the organostannane.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
To remove tin byproducts, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF).
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of both the Suzuki and Stille couplings, as well as a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and versatile methods for the functionalization of iodopyridines. The choice between them is a nuanced decision that depends on the specific synthetic context.
The Suzuki coupling is often the preferred first choice due to the low toxicity of the organoboron reagents, the wide commercial availability of boronic acids, and the relative ease of removing the boron-containing byproducts.[3] It is particularly well-suited for high-throughput synthesis and applications where green chemistry principles are a primary concern.
The Stille coupling, however, emerges as a more robust and often higher-yielding alternative when dealing with substrates that are sensitive to basic conditions, are sterically demanding, or when the corresponding boronic acid is unstable or inaccessible.[3] Its outstanding functional group tolerance makes it an invaluable tool in complex molecule synthesis, despite the significant drawbacks of organotin toxicity and the challenges associated with byproduct removal.[3]
Ultimately, a careful evaluation of the substrate's properties, the desired functional group tolerance, and practical considerations such as reagent availability, toxicity, and purification will guide the rational selection between these two premier cross-coupling methodologies.
Biological activity of compounds derived from tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activity of Osimertinib (AZD9291), a key therapeutic agent derived from a chemical scaffold...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Osimertinib (AZD9291), a key therapeutic agent derived from a chemical scaffold related to substituted anilino-pyrimidines. While direct derivatives of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate with reported biological activity are not extensively documented in publicly available literature, the structurally related compound Osimertinib serves as a critical benchmark for anticancer activity in this chemical space. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1]
Mechanism of Action
Osimertinib is an irreversible and selective inhibitor of both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Osimertinib's mechanism of action involves the covalent binding to the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain.[1][3] This irreversible binding effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][4] A significant advantage of Osimertinib is its substantially lower activity against wild-type (WT) EGFR, which contributes to a more favorable side-effect profile compared to earlier-generation TKIs.[1]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Quantitative Biological Activity Data
The potency and selectivity of Osimertinib have been extensively characterized through in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR mutant and wild-type cell lines. Lower IC50 values indicate greater potency.
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The characterization of Osimertinib's biological activity relies on standardized in vitro assays. Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell proliferation and viability.
Figure 2: Workflow for a typical MTT cell viability assay.
Protocol:
Cell Seeding: NSCLC cells (e.g., PC9, H1975) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Osimertinib). A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.[1]
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Western Blotting for Phospho-EGFR Inhibition
This technique is used to visualize the effect of a compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
Cell Treatment and Lysis: Cultured NSCLC cells are treated with varying concentrations of the test compound for a defined period. After treatment, the cells are lysed to extract total protein.
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of target protein. A reduction in the p-EGFR band intensity relative to the total EGFR band indicates inhibition of EGFR phosphorylation.[5]
Comparison with Alternative Compounds
Osimertinib represents a significant advancement over first and second-generation EGFR TKIs, such as Gefitinib and Erlotinib. The key advantages of Osimertinib are its potent activity against the T790M resistance mutation and its selectivity for mutant EGFR over wild-type EGFR, which translates to improved efficacy and a better safety profile.
The development of Osimertinib highlights a successful structure-based drug design strategy. For researchers working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and related scaffolds, Osimertinib serves as a valuable case study. The anilino-pyrimidine core is a key pharmacophore for EGFR inhibition, and modifications to this core can significantly impact potency, selectivity, and pharmacokinetic properties. The iodo-substituent on the pyridine ring of the user's starting material is a versatile handle for introducing further chemical diversity through cross-coupling reactions, potentially leading to the discovery of novel kinase inhibitors with unique biological activity profiles.
Proper Disposal of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate (CAS No. 944935-37-9), a halogenated organic compound. Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. This compound is classified as harmful if swallowed (H302) and requires careful handling in a controlled laboratory setting.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
Chemical-resistant gloves (e.g., nitrile)
Safety goggles or a face shield
A laboratory coat
Engineering Controls: All work with this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Chemical and Physical Properties
A summary of the key quantitative data for tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is provided below.
The primary and recommended method for the disposal of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and its contaminated materials is through a licensed and approved hazardous waste management facility.[2]
1. Waste Segregation:
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][4][5] This is because the disposal methods, such as incineration, differ and mixing them can increase disposal costs and complexity.[5]
Collect waste tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate in a dedicated, properly labeled hazardous waste container.[3][6]
2. Waste Container Selection and Labeling:
Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[6][7] Polyethylene containers are often suitable for halogenated solvent waste.[7]
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate".[3][6] Do not use abbreviations or chemical formulas.[6]
Ensure the label also indicates the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[3]
3. Accumulation of Waste:
Store the waste container in a designated and properly segregated satellite accumulation area within the laboratory.[3]
Keep the container closed at all times, except when adding waste.[3][6]
Do not mix this waste with other types of waste, such as acids, bases, or heavy metals.[3][5]
4. Arranging for Disposal:
Once the container is nearly full (around 75%), or in accordance with your institution's policies, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[3]
Follow your institution's specific procedures for requesting a waste collection.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Ventilate:
Clear the immediate area of all personnel.
Ensure the area is well-ventilated, preferably by using a chemical fume hood.
2. Containment:
For solid spills, carefully sweep or scoop the material to avoid generating dust.
For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material such as sand, earth, or other non-combustible material to contain the spill.[2][8]
3. Collection:
Place the contained material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a clearly labeled, sealed container for hazardous waste.[3][8]
4. Decontamination:
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Navigating the Safe Handling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as an irritant and is harmful if swallowed.[1][2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4][5]
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory for handling tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields
Nitrile or neoprene gloves
Laboratory coat
Work within a chemical fume hood
Solution Preparation
Chemical splash goggles
Nitrile or neoprene gloves
Laboratory coat
Work within a chemical fume hood
Conducting Reactions
Chemical splash goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant laboratory coat or apron
Work within a certified chemical fume hood
Waste Disposal
Chemical splash goggles
Nitrile or neoprene gloves
Laboratory coat
Handle in a well-ventilated area, preferably within a chemical fume hood
A systematic approach is crucial when working with this potent compound. The following workflow outlines the key stages of handling, from preparation to post-experiment cleanup.
Caption: A logical workflow for the safe handling of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Experimental Protocols
1. Preparation:
Before handling the compound, ensure that a current Safety Data Sheet (SDS) is accessible.
Don all required PPE as outlined in the table above for the specific task.
Prepare the workspace within a certified chemical fume hood. Ensure the hood's airflow is functioning correctly.[3][4][5]
Have all necessary equipment and reagents readily available to minimize movement outside the designated area.
2. Weighing and Aliquoting:
When handling the solid compound, use anti-static weigh paper or a weighing boat to prevent dispersal of dust.
Handle the material gently to avoid creating airborne dust.
3. Solubilization:
Slowly add the appropriate solvent to the solid compound.
Use a vortex mixer or magnetic stirrer to ensure complete dissolution.
4. Reaction:
Conduct the reaction in appropriate glassware, ensuring it is free from cracks or defects.
If the reaction is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).
Continuously monitor the reaction for any unexpected changes.
5. Quenching and Workup:
If the reaction needs to be quenched, add the quenching agent slowly and carefully, especially if the reaction is exothermic.
Perform any liquid-liquid extractions within the fume hood.
6. Cleanup:
Decontaminate all glassware that has come into contact with the compound. A triple rinse with a suitable solvent is recommended.
Thoroughly clean the workspace within the fume hood with an appropriate cleaning agent.
Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly after handling the compound and removing gloves.[3]
Disposal Plan: Managing Waste Streams
Proper disposal of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A step-by-step process for the safe disposal of waste containing tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate.
Disposal Protocols
1. Waste Segregation:
Maintain separate, clearly labeled waste containers for solid and liquid waste.
Further segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.
2. Solid Waste:
Contaminated solid waste, such as gloves, weigh paper, and pipette tips, should be placed in a designated, sealed container labeled "Halogenated Solid Waste."
3. Liquid Waste:
Neutralization of Iodine: Before final disposal of liquid waste containing the iodinated compound, it is best practice to neutralize the iodine. This can be achieved by adding a 10% sodium thiosulfate solution dropwise until the characteristic color of iodine disappears.[6][7]
Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed, shatter-resistant container.
Label the container clearly as "Halogenated Liquid Waste" and list the chemical components.
All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[8] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[9]